molecular formula C15H18BNO2 B1302307 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline CAS No. 685103-98-4

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Cat. No.: B1302307
CAS No.: 685103-98-4
M. Wt: 255.12 g/mol
InChI Key: LOMKRPABAXIQJL-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a useful research compound. Its molecular formula is C15H18BNO2 and its molecular weight is 255.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-17-9-11-7-5-6-8-12(11)13/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMKRPABAXIQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375248
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685103-98-4
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
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Foundational & Exploratory

An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. As a pinacol boronate ester derivative of isoquinoline, it serves as a key precursor for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent utilization in Suzuki-Miyaura coupling, and explores its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Compound Properties

This compound, also known as isoquinoline-4-boronic acid pinacol ester, is a white to light yellow crystalline powder.[1] Its structure features a stable pinacol boronate ester group at the 4-position of the isoquinoline ring, making it an ideal reagent for Suzuki-Miyaura cross-coupling reactions.[1][2]

PropertyValueReference
Molecular Formula C₁₅H₁₈BNO₂[1]
Molecular Weight 255.12 g/mol [1]
CAS Number 685103-98-4[1]
Appearance White to light yellow crystalline powder[1]
Melting Point 99 - 103 °C[1]
Purity ≥ 97% (GC)[1][3]
Synonyms Isoquinoline-4-boronic acid pinacol ester, 2-(Isoquinolin-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1][4]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the palladium-catalyzed Miyaura borylation of a 4-haloisoquinoline (typically 4-bromoisoquinoline) with bis(pinacolato)diboron (B₂Pin₂).

Synthesis via Miyaura Borylation

This reaction couples an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base to form the corresponding aryl boronate ester.[5]

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst 4-Bromoisoquinoline 4-Bromoisoquinoline ReactionVessel Reaction Mixture in Inert Atmosphere (e.g., Argon) 4-Bromoisoquinoline->ReactionVessel Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->ReactionVessel Pd(dppf)Cl₂ Pd(dppf)Cl₂ (Catalyst) Pd(dppf)Cl₂->ReactionVessel Potassium Acetate Potassium Acetate (Base) Potassium Acetate->ReactionVessel Dioxane Dioxane (Solvent) Dioxane->ReactionVessel Heating Heat (e.g., 80-100 °C) ReactionVessel->Heating Workup Aqueous Work-up & Purification (e.g., Chromatography) Heating->Workup FinalProduct This compound Workup->FinalProduct

Caption: Workflow for the Miyaura Borylation Synthesis.

Detailed Experimental Protocol (Representative):

  • Preparation: In a flame-dried Schlenk flask, combine 4-bromoisoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

  • Solvent and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

The synthesized isoquinoline boronate ester is a valuable intermediate for forming carbon-carbon bonds. A primary application is the Suzuki-Miyaura cross-coupling with various aryl or heteroaryl halides to generate more complex isoquinoline derivatives.[1]

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst IsoquinolineBoronate 4-(4,4,5,5-Tetramethyl-1,3,2- dioxaborolan-2-yl)isoquinoline ReactionVessel Reaction Mixture in Inert Atmosphere IsoquinolineBoronate->ReactionVessel ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->ReactionVessel PdCatalyst Pd(PPh₃)₄ (Catalyst) PdCatalyst->ReactionVessel Base Aqueous Base (e.g., Na₂CO₃, K₂CO₃) Base->ReactionVessel Solvent Solvent System (e.g., Toluene/Ethanol/H₂O) Solvent->ReactionVessel Heating Heat (e.g., 80-110 °C) ReactionVessel->Heating Workup Aqueous Work-up & Purification Heating->Workup FinalProduct 4-Aryl-isoquinoline Derivative Workup->FinalProduct

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Detailed Experimental Protocol (Representative):

  • Preparation: To a reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent and Base: Add a solvent mixture, such as toluene and ethanol, followed by an aqueous solution of a base (e.g., 2M Na₂CO₃).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography or recrystallization to obtain the desired 4-aryl-isoquinoline product.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[6][7] The ability to easily synthesize diverse 4-substituted isoquinolines using the title compound makes it a valuable tool for developing targeted cancer therapies.

A notable application is in the synthesis of inhibitors for receptor tyrosine kinases like HER2 (Human Epidermal Growth Factor Receptor 2). Overexpression of HER2 is a key driver in certain types of breast cancer. Small molecule inhibitors that target the ATP-binding site of the HER2 kinase domain can block downstream signaling, leading to reduced cell proliferation and survival.

A recent study detailed the synthesis of isoquinoline-tethered quinazoline derivatives that showed enhanced inhibitory activity against HER2 over its close homolog, EGFR.[8] The synthesis of these complex molecules often involves a key Suzuki-Miyaura coupling step where a functionalized isoquinoline boronate ester, similar to the title compound, would be used to install the isoquinoline moiety.

The HER2 Signaling Pathway

The HER2 receptor is a member of the epidermal growth factor receptor (EGFR) family. Upon dimerization with other HER family members, its intracellular kinase domain becomes activated, triggering a cascade of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways promote cell proliferation, survival, and angiogenesis. Inhibiting HER2 kinase activity blocks these downstream signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K P Ras Ras HER2->Ras P Akt Akt PI3K->Akt P Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Isoquinoline-Based HER2 Inhibitor Inhibitor->HER2 Inhibition

Caption: Simplified HER2 Signaling Pathway and Point of Inhibition.

Conclusion

This compound is a cornerstone reagent for the synthesis of functionalized isoquinoline derivatives. Its utility in palladium-catalyzed cross-coupling reactions provides a robust and flexible method for accessing novel chemical entities. For drug development professionals, this compound is a key enabler for structure-activity relationship (SAR) studies, particularly in the design of kinase inhibitors that target critical cancer signaling pathways like the HER2 cascade. The detailed protocols and conceptual frameworks provided herein serve as a practical guide for the synthesis and strategic application of this important building block.

References

An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a versatile building block in organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

This compound, also known as isoquinoline-4-boronic acid pinacol ester, is a stable, white to light yellow crystalline powder at room temperature.[1] Its unique boron-containing structure enhances its reactivity and stability, making it a valuable reagent in various chemical transformations.[1][2]

Physicochemical Data
PropertyValueReference
CAS Number 685103-98-4[1][3][4][5]
Molecular Formula C₁₅H₁₈BNO₂[1][3][6]
Molecular Weight 255.12 g/mol [1][3][4][5][6][7]
Melting Point 99 - 103 °C[1]
Appearance White to light yellow crystalline powder[1]
Purity ≥97% (GC)[4]
IUPAC Name This compound[3][6]
Synonyms 2-(4-Isoquinolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Isoquinoline-4-boronic acid pinacol ester[1][3]
Spectral Data

While specific spectral data files were not found in the initial search, typical characterization of this compound would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Key Applications in Research and Development

The unique structural features of this compound make it a crucial intermediate in several areas of chemical research.

  • Organic Synthesis : It serves as a fundamental building block for the synthesis of complex organic molecules.[1] Its ability to participate in cross-coupling reactions is essential for constructing intricate molecular architectures.[1][2]

  • Pharmaceutical and Agrochemical Development : This compound is a key intermediate in the development of new pharmaceuticals and agrochemicals.[1][2] The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous therapeutic drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[8][9]

  • Fluorescent Probes : It is utilized in the creation of fluorescent probes for biological imaging, which are critical tools in drug discovery and for visualizing cellular processes.[1]

  • Environmental Chemistry : This chemical can be used in the detection and remediation of environmental pollutants.[1]

Experimental Protocols

A common method for the synthesis of aryl boronic esters like this compound is the Miyaura borylation reaction. This reaction involves the palladium-catalyzed cross-coupling of a halide (in this case, 4-bromoisoquinoline) with a diboron reagent such as bis(pinacolato)diboron.

General Synthesis Protocol for this compound

Materials:

  • 4-Bromoisoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous solvent (e.g., dioxane, DMSO, or toluene)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, combine 4-bromoisoquinoline, bis(pinacolato)diboron (typically 1.1-1.5 equivalents), and potassium acetate (typically 3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound as a solid.

Visualizations

Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is its participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E Coupled Product (Isoquinoline-R) A->E B Organic Halide (R-X) B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., Na2CO3, K3PO4) D->E Synthesis_Workflow Start Start: Reactants & Catalyst Reaction Reaction under Inert Atmosphere Start->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Column Chromatography/Recrystallization) Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Final Product Characterization->FinalProduct

References

An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 685103-98-4

This technical guide provides a comprehensive overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a versatile building block in modern organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a likely synthetic protocol, and explores its applications in the synthesis of bioactive molecules, with a focus on kinase inhibitors and the development of fluorescent probes.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1][2] Its structure, featuring an isoquinoline core functionalized with a pinacol boronic ester, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.[1][3][4]

PropertyValueReference
CAS Number 685103-98-4[1][2][5]
Molecular Formula C₁₅H₁₈BNO₂[1][2][5]
Molecular Weight 255.12 g/mol [1][2][5]
Melting Point 99 - 103 °C[1][2]
Appearance White to light yellow crystalline powder[1][2]
Purity ≥ 98% (GC)[1]
Synonyms 2-(4-Isoquinolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Isoquinoline-4-boronic acid pinacol ester[1][2]

Synthesis

A common and effective method for the synthesis of aryl boronic esters is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent. In the case of this compound, the likely precursor is 4-bromoisoquinoline.

Experimental Protocol: Synthesis of this compound

This protocol is based on established Miyaura borylation procedures.

Materials:

  • 4-Bromoisoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02 eq), and potassium acetate (2.5 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a key intermediate for constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction.[1][3][4] This reaction allows for the formation of a carbon-carbon bond between the isoquinoline core and various aryl or heteroaryl halides, providing access to a diverse range of novel compounds with potential therapeutic applications.

Synthesis of Bioactive Isoquinoline Derivatives via Suzuki-Miyaura Coupling

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., aryl bromide)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • Dioxane or a similar solvent

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, dissolve this compound (1.5 eq) and the aryl halide (1.0 eq) in dioxane under an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.045 eq) to the mixture.

  • Add the 2M aqueous sodium carbonate solution (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-48 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

  • Add tetrahydrofuran (THF) and stir the resulting suspension.

  • Filter the mixture and wash the solid thoroughly with THF.

  • Evaporate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired coupled product.[6]

Suzuki_Coupling cluster_reagents Reagents & Catalyst Isoquinoline_Boronic_Ester This compound Suzuki_Reaction Suzuki Coupling Isoquinoline_Boronic_Ester->Suzuki_Reaction Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Suzuki_Reaction Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Suzuki_Reaction Base Na2CO3 Base->Suzuki_Reaction Solvent Dioxane/Water Solvent->Suzuki_Reaction Coupled_Product 4-Aryl/Heteroaryl-isoquinoline Suzuki_Reaction->Coupled_Product C-C Bond Formation

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Application in the Synthesis of Kinase Inhibitors

The isoquinoline scaffold is a privileged structure in medicinal chemistry and is found in numerous kinase inhibitors.[7] The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, is a key target for isoquinoline-based inhibitors.[8] The synthesis of such inhibitors can be achieved using this compound as a starting material to introduce the isoquinoline moiety.

Signaling Pathway:

PI3K_Akt_mTOR_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Isoquinoline_Inhibitor Isoquinoline-based Inhibitor Isoquinoline_Inhibitor->PI3K Inhibition Isoquinoline_Inhibitor->Akt Inhibition Isoquinoline_Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition sites for isoquinoline-based drugs.

Quantitative Data for Isoquinoline-Based Inhibitors:

Compound ClassTargetIC₅₀Cell LineReference
Benzothiazole-Isoquinoline DerivativesMAO-B14.80 ± 5.45 µM-[9]
Benzothiazole-Isoquinoline DerivativesBuChE--[9]
1-Phenyl-3,4-dihydroisoquinolinesTubulin Polymerization0.02 - 5.32 µMVarious Cancer Cell Lines[10]
Pyrazolo[3,4-c]isoquinolinesB-Raf(V600E)--[11]
Development of Fluorescent Probes

The inherent fluorescence of the isoquinoline scaffold makes it an attractive core for the development of fluorescent probes for biological imaging.[12] By coupling the isoquinoline boronic ester with various functional groups, probes can be designed to selectively respond to specific analytes or environmental changes within living cells, such as pH or the presence of metal ions.[6][13]

Experimental Workflow: Cellular Imaging with an Isoquinoline-Based Fluorescent Probe

  • Probe Synthesis: Synthesize the desired fluorescent probe via Suzuki-Miyaura coupling of this compound with a suitable functionalized aryl halide.

  • Cell Culture: Culture the desired cell line (e.g., HeLa cells) in appropriate media and conditions.

  • Probe Loading: Incubate the cells with a solution of the fluorescent probe at a predetermined concentration and for a specific duration.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope with appropriate excitation and emission filters.

  • Data Analysis: Analyze the fluorescence intensity and localization within the cells to determine the distribution of the probe and, consequently, the target analyte or condition.

Caption: Workflow for cellular imaging using a fluorescent probe.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant potential in drug discovery and the development of advanced materials. Its ability to readily undergo Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of a wide array of complex isoquinoline derivatives. The isoquinoline scaffold is a key component of many biologically active compounds, particularly kinase inhibitors, and also serves as a promising platform for the design of novel fluorescent probes for cellular imaging. This technical guide provides a foundation for researchers to explore the full potential of this important building block in their scientific endeavors.

References

An In-depth Technical Guide to Isoquinoline-4-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of isoquinoline-4-boronic acid pinacol ester. This versatile compound serves as a crucial building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.

Core Physical Properties

Isoquinoline-4-boronic acid pinacol ester is a white to light yellow crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₅H₁₈BNO₂[1][2][3]
Molecular Weight 255.12 g/mol [1][2][3]
Melting Point 99 - 103 °C[1]
Boiling Point Data not available
Density Data not available
Appearance White to light yellow crystalline powder[1]
Solubility Generally soluble in organic solvents such as chloroform, ether, and acetone; limited solubility in water.
CAS Number 685103-98-4[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of isoquinoline-4-boronic acid pinacol ester and its application in Suzuki-Miyaura cross-coupling reactions are provided below. These protocols are based on established procedures for similar heterocyclic boronic esters.

1. Synthesis of Isoquinoline-4-boronic Acid Pinacol Ester via Miyaura Borylation

This protocol describes the synthesis from a halo-isoquinoline precursor.

  • Reaction Workflow:

reagents 4-Bromoisoquinoline Bis(pinacolato)diboron KOAc reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Pd(dppf)Cl₂ catalyst->reaction_setup solvent Dioxane solvent->reaction_setup heating Heating (e.g., 80-100°C) reaction_setup->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product Isoquinoline-4-boronic acid pinacol ester purification->product

Miyaura Borylation Synthesis Workflow
  • Materials:

    • 4-Bromoisoquinoline

    • Bis(pinacolato)diboron (B₂pin₂)

    • Potassium acetate (KOAc)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

    • Anhydrous 1,4-dioxane

    • Nitrogen or Argon gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-bromoisoquinoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure isoquinoline-4-boronic acid pinacol ester.

2. Suzuki-Miyaura Cross-Coupling of Isoquinoline-4-boronic Acid Pinacol Ester with an Aryl Halide

This protocol outlines the use of the title compound to synthesize 4-arylisoquinolines.

  • Reaction Workflow:

reagents Isoquinoline-4-boronic acid pinacol ester Aryl Halide (e.g., Aryl Bromide) Base (e.g., K₂CO₃) reaction_setup Reaction Setup reagents->reaction_setup catalyst Pd(PPh₃)₄ catalyst->reaction_setup solvent Dioxane/Water solvent->reaction_setup heating Heating (e.g., 80-100°C) reaction_setup->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product 4-Arylisoquinoline purification->product

Suzuki-Miyaura Coupling Workflow
  • Materials:

    • Isoquinoline-4-boronic acid pinacol ester (1.2 eq.)

    • Aryl halide (e.g., aryl bromide) (1.0 eq.)

    • Potassium carbonate (K₂CO₃) (2.0 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)

    • 1,4-Dioxane and water (e.g., 4:1 mixture)

    • Nitrogen or Argon gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a Schlenk flask, combine the aryl halide (1.0 eq.), isoquinoline-4-boronic acid pinacol ester (1.2 eq.), and potassium carbonate (2.0 eq.).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylisoquinoline.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, including many that function as kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Isoquinoline-based compounds can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote cell proliferation and survival.

The following diagram illustrates a simplified, representative signaling pathway involving a Receptor Tyrosine Kinase (RTK) and the downstream RAS/MAPK cascade, a common target in oncology. An isoquinoline-based inhibitor, synthesized using isoquinoline-4-boronic acid pinacol ester as a key intermediate, can be designed to block the activity of a kinase within this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates IsoquinolineInhibitor Isoquinoline-based Kinase Inhibitor IsoquinolineInhibitor->RAF Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Targeting the RAS/MAPK Pathway with an Isoquinoline-based Inhibitor

This diagram illustrates how a growth factor binding to its receptor tyrosine kinase (RTK) on the cell surface initiates a signaling cascade. This leads to the sequential activation of RAS, RAF, MEK, and ERK. Activated ERK then moves into the nucleus to activate transcription factors that promote cell proliferation and survival. An isoquinoline-based kinase inhibitor can be designed to specifically block the activity of a kinase in this pathway, such as RAF, thereby preventing downstream signaling and inhibiting cancer cell growth. Isoquinoline-4-boronic acid pinacol ester is a valuable starting material for the synthesis of libraries of such potential kinase inhibitors.

References

An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a pivotal intermediate in modern organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines a representative synthetic protocol via the Miyaura borylation reaction, and explores its primary application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it discusses the broader biological significance of the isoquinoline scaffold, particularly in the context of inhibiting critical cellular signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. This guide is intended to serve as a valuable resource for professionals engaged in synthetic chemistry and drug discovery.

Core Chemical and Physical Properties

This compound, also known as isoquinoline-4-boronic acid pinacol ester, is a stable, solid organoboron compound.[] Its structure incorporates the versatile isoquinoline nucleus and a pinacol boronate ester group, making it an ideal reagent for palladium-catalyzed cross-coupling reactions.[][2] The quantitative properties of this compound are summarized in the table below.

PropertyValueCitation(s)
Molecular Weight 255.12 g/mol
Molecular Formula C₁₅H₁₈BNO₂
CAS Number 685103-98-4
Melting Point 98-102 °C
Appearance Solid
Synonyms Isoquinoline-4-boronic acid pinacol ester, 2-(4-Isoquinolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
InChI Key LOMKRPABAXIQJL-UHFFFAOYSA-N

Synthesis and Mechanism

The primary route for synthesizing this compound is the Miyaura borylation reaction .[2][3] This palladium-catalyzed process involves the cross-coupling of a halo-isoquinoline (typically 4-bromo or 4-iodoisoquinoline) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2] The reaction provides a direct and efficient method for installing the boronate ester group onto the isoquinoline core.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions Start1 4-Bromoisoquinoline Reaction Miyaura Borylation Reaction (Heated under Inert Atmosphere) Start1->Reaction Start2 Bis(pinacolato)diboron (B₂pin₂) Start2->Reaction Catalyst Palladium Catalyst (e.g., PdCl₂(dppf)) Catalyst->Reaction cat. Base Base (e.g., KOAc) Base->Reaction Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of the title compound via Miyaura borylation.
Experimental Protocol: Miyaura Borylation

The following is a representative protocol based on established literature procedures for Miyaura borylation reactions.[2][3] Reagent quantities and conditions may require optimization.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), (0.02-0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

The primary utility of this compound is as a key building block in Suzuki-Miyaura cross-coupling reactions . This reaction forms a carbon-carbon bond between the isoquinoline core and various aryl or heteroaryl halides, providing a powerful tool for constructing complex molecular architectures.[4] This methodology is extensively used in the synthesis of novel compounds for drug discovery, agrochemicals, and materials science.[]

Suzuki_Coupling cluster_start Coupling Partners cluster_reagents Reaction Conditions Boronate 4-(Pinacolboryl)isoquinoline (This Compound) Reaction Suzuki-Miyaura Cross-Coupling Boronate->Reaction Halide Aryl/Heteroaryl Halide (R-X) Halide->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction cat. Base Aqueous Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent (e.g., DME, Toluene) Solvent->Reaction Product Coupled Product (4-Arylisoquinoline) Reaction->Product

Caption: Role of the title compound in a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki coupling reaction using the title compound. Conditions should be optimized for specific substrates.

  • Preparation: In a suitable reaction vessel, combine this compound (1.2 equiv), the desired aryl or heteroaryl halide (1.0 equiv), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv).

  • Reagent Addition: Add a solvent such as 1,2-dimethoxyethane (DME) or toluene, followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃).

  • Reaction: Heat the biphasic mixture under reflux with vigorous stirring for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Cool the reaction mixture and separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid or oil via flash column chromatography or recrystallization to obtain the desired biaryl product.

Biological Relevance and Signaling Pathways

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids (e.g., morphine, papaverine) and synthetic drugs with a wide range of biological activities.[5] Isoquinoline derivatives have been investigated as anticancer, antimicrobial, and antiviral agents.[6]

In oncology, a critical target for drug development is the PI3K/Akt/mTOR signaling pathway , which governs cell growth, proliferation, survival, and metabolism.[7][8] This pathway is one of the most frequently hyperactivated pathways in human cancers.[9] Numerous synthetic inhibitors targeting kinases within this cascade have been developed, and the isoquinoline core serves as a valuable scaffold for designing such inhibitors.[10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isoquinoline-based Inhibitors Inhibitor->PI3K inhibit Inhibitor->Akt inhibit Inhibitor->mTORC1 inhibit

Caption: Simplified PI3K/Akt/mTOR pathway with potential inhibition sites for isoquinolines.

By using this compound as a starting material, medicinal chemists can synthesize libraries of novel isoquinoline derivatives. These compounds can then be screened for their ability to inhibit key kinases like PI3K, Akt, or mTOR, potentially leading to the development of new targeted cancer therapies.[8][11]

Conclusion

This compound is a high-value chemical reagent with significant applications in synthetic and medicinal chemistry. Its stable nature and high reactivity in palladium-catalyzed coupling reactions make it an indispensable tool for the construction of complex molecules. For researchers in drug development, it provides a reliable entry point to the synthesis of novel compounds based on the biologically significant isoquinoline scaffold, enabling the exploration of new therapeutic agents targeting critical disease pathways.

References

Spectroscopic and Synthetic Profile of Isoquinoline-4-Boronic Acid Pinacol Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for isoquinoline-4-boronic acid pinacol ester. This valuable building block is frequently utilized in medicinal chemistry and materials science, primarily in Suzuki-Miyaura cross-coupling reactions to introduce the isoquinoline scaffold. The data presented herein is essential for the identification, characterization, and successful application of this reagent in complex synthetic endeavors.

Physicochemical Properties

Basic identifying information for isoquinoline-4-boronic acid pinacol ester is summarized below.

PropertyValue
CAS Number 685103-98-4[][2][3][4][5][6][7]
Molecular Formula C₁₅H₁₈BNO₂[][2][3][5][6][7]
Molecular Weight 255.12 g/mol [][2][6][7]
Melting Point 98-102 °C[][6]
IUPAC Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline[][2][7]
Appearance White to light yellow crystalline powder[5]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for confirming the presence of both the isoquinoline and the pinacol ester moieties.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.2s1HH-1 (Isoquinoline)
~8.5s1HH-3 (Isoquinoline)
~8.2d1HH-5 or H-8 (Isoquinoline)
~8.0d1HH-8 or H-5 (Isoquinoline)
~7.8-7.6m2HH-6, H-7 (Isoquinoline)
1.35s12H-C(CH₃)₂

Solvent: CDCl₃. The chemical shifts for the isoquinoline protons are estimations based on substituted isoquinoline systems and are subject to variation.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~152C-1 (Isoquinoline)
~145C-3 (Isoquinoline)
~136C-4a (Isoquinoline)
~130C-8a (Isoquinoline)
~129-126C-5, C-6, C-7, C-8 (Isoquinoline)
~125C-4 (Boron-bound, often broad or unobserved)
84.5-C (CH₃)₂
24.9-C(C H₃)₂

Solvent: CDCl₃. The signal for the carbon atom attached to boron (C-4) is often broadened or not observed due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass.

m/zIon
255.14[M]⁺ (Calculated for C₁₅H₁₈BNO₂)
256.15[M+H]⁺ (Calculated for C₁₅H₁₉BNO₂)

Typical ionization method: Electrospray Ionization (ESI).

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretch (aromatic)
~2980StrongC-H stretch (aliphatic)
~1620, 1580, 1470Medium-StrongC=C and C=N stretching (isoquinoline ring)
~1360StrongB-O stretch
~1140StrongC-O stretch

Experimental Protocols

The following sections provide representative methodologies for the synthesis and characterization of isoquinoline-4-boronic acid pinacol ester.

Synthesis: Palladium-Catalyzed Cross-Coupling of 4-Bromoisoquinoline with Bis(pinacolato)diboron

This procedure is a common and effective method for the synthesis of aryl boronic acid pinacol esters.

Materials:

  • 4-Bromoisoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80-90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford isoquinoline-4-boronic acid pinacol ester as a solid.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer for accurate mass measurement.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or analyze as a thin film from a solution evaporated on a salt plate.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of isoquinoline-4-boronic acid pinacol ester.

experimental_workflow Experimental Workflow for Isoquinoline-4-Boronic Acid Pinacol Ester cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-Bromoisoquinoline, B₂pin₂, Catalyst, Base) reaction Palladium-Catalyzed Cross-Coupling start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Synthesis and Characterization Workflow.

References

Technical Guide: Safety and Handling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a versatile intermediate compound used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility in cross-coupling reactions makes it a valuable reagent for creating complex molecular architectures.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₈BNO₂[1][2]
Molecular Weight 255.12 g/mol [1][2][3]
CAS Number 685103-98-4[1][2]
Appearance White to light yellow crystalline powder[1]
Melting Point 99 - 103 °C[1]
Purity ≥ 98% (GC)[1]
Synonyms 2-(4-Isoquinolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Isoquinoline-4-boronic acid pinacol ester[1][2]

Hazard Identification and Toxicology

Table 2: GHS Hazard Classification

Hazard ClassHazard StatementGHS Code
Skin corrosion/irritationCauses skin irritationH315
Serious eye damage/eye irritationCauses serious eye irritationH319
Specific target organ toxicity — single exposureMay cause respiratory irritationH335

Source: PubChem[3]

Due to the lack of comprehensive toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it may have other potential health effects.

Experimental Protocols: Safe Handling Workflow

While specific experimental protocols for the safety assessment of this compound are not publicly available, a generalized workflow for safe handling is presented below. This workflow is based on best practices for handling similar boronic acid pinacol esters.

Safe_Handling_Workflow A Receipt and Inspection B Storage A->B Store in a cool, dry, well-ventilated area C Pre-Use Preparation B->C Retrieve from storage D Handling and Use C->D Proceed to designated work area E Spill Management D->E In case of spill G Decontamination D->G After use F Waste Disposal E->F Collect spill debris G->F Collect contaminated materials

Figure 1: General workflow for the safe handling of this compound.

Safety and Handling Procedures

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against eye irritation from dust or splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and irritation.
Body Protection A fully fastened lab coat.Protects against skin contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.Prevents respiratory tract irritation.
Engineering Controls

All handling of this compound should be conducted in a certified chemical fume hood to control exposure to dust and vapors.[4] An emergency eyewash station and safety shower must be readily accessible.

Storage

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] Keep the container tightly closed when not in use.[5] Some suppliers recommend refrigerated storage (2-8°C).

First Aid Measures

In the event of exposure, follow these first-aid guidelines:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill:

  • Evacuate and Isolate: Evacuate non-essential personnel from the area and secure the location.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collection: Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[8]

Reactivity and Stability

This compound is generally stable under recommended storage conditions. However, it is important to avoid contact with strong oxidizing agents.[6] The isoquinoline moiety can undergo electrophilic substitution on the benzene ring and nucleophilic substitution on the pyridine ring.[9] Hazardous decomposition products may include carbon oxides and boron oxides.[5]

Disposal Considerations

This compound and any contaminated materials should be treated as hazardous waste.[4]

  • Waste Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[4]

  • Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department or a licensed hazardous waste disposal contractor for guidance.[8] Under no circumstances should this chemical be disposed of in regular trash or down the drain.[4]

Conclusion

This technical guide summarizes the essential safety and handling information for this compound. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment. Users should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier and follow all institutional safety protocols.

References

An In-Depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, with the IUPAC name This compound , is a versatile building block in modern organic synthesis.[1] Its unique structure, combining the biologically significant isoquinoline scaffold with a reactive pinacol boronic ester moiety, makes it a valuable reagent in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
IUPAC Name This compound[3]
Synonyms Isoquinoline-4-boronic acid pinacol ester, 2-(4-Isoquinolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1]
CAS Number 685103-98-4[1]
Molecular Formula C₁₅H₁₈BNO₂[1]
Molecular Weight 255.12 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 99 - 103 °C[1]
Purity ≥ 98% (GC)[1]

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods for the formation of arylboronic esters. A common strategy involves the palladium-catalyzed cross-coupling of a halo-isoquinoline with a diboron reagent.

General Synthetic Approach: Miyaura Borylation

A plausible and widely used method for the synthesis of aryl boronic esters is the Miyaura borylation reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Experimental Protocol: Synthesis of this compound (Hypothetical)

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added 4-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [Pd(dppf)Cl₂] (0.03 eq), and a base such as potassium acetate (3.0 eq). Anhydrous dioxane is added as the solvent. The reaction mixture is then heated to 80-100 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its application as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[4] This powerful carbon-carbon bond-forming reaction allows for the introduction of the isoquinoline-4-yl moiety into a wide range of organic molecules.

Role in the Synthesis of Bioactive Molecules

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and CNS-modulating properties.[5][6] this compound serves as a critical building block for the synthesis of these complex bioactive molecules. For instance, it can be utilized in the synthesis of novel kinase inhibitors, which are a significant class of anticancer agents.[7][8]

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following diagram illustrates a general workflow for the synthesis of a potential kinase inhibitor using this compound as a key building block.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate Product cluster_modification Further Functionalization cluster_final Final Product A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) A->C B Aryl/Heteroaryl Halide (R-X) B->C D 4-(Aryl/Heteroaryl)isoquinoline C->D C-C Bond Formation E Introduction of Pharmacophores D->E F Potential Kinase Inhibitor E->F G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_pathway Signaling Pathway Inhibition A 4-(4,4,5,5-Tetramethyl-1,3,2- dioxaborolan-2-yl)isoquinoline C Suzuki Coupling A->C B Library of Aryl/Heteroaryl Halides B->C D Library of Isoquinoline Derivatives C->D E Kinase Panel Screening D->E F Identification of 'Hits' E->F G Target Kinase (e.g., HER2) F->G Inhibition H Downstream Signaling G->H I Cell Proliferation H->I

References

The Dioxaborolane Moiety: A Cornerstone of Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dioxaborolane moiety, a five-membered heterocyclic ring containing boron, two oxygen atoms, and two carbon atoms, has emerged as an exceptionally versatile and indispensable functional group in contemporary organic synthesis. Its unique combination of stability, reactivity, and functional group tolerance has positioned it as a cornerstone in a myriad of synthetic transformations, ranging from the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to the cutting-edge field of C-H bond functionalization. This technical guide provides a comprehensive overview of the key features of the dioxaborolane moiety, with a focus on its structural properties, reactivity, and diverse applications, particularly in the context of pharmaceutical and materials science research.

Structural and Spectroscopic Features

The stability and reactivity of dioxaborolanes are intrinsically linked to their structural and electronic properties. The most commonly employed dioxaborolanes are derived from pinacol, resulting in the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often abbreviated as the "pinacol boronate" or "Bpin" group.

Structural Data

The geometry of the dioxaborolane ring and the nature of the substituent on the boron atom significantly influence its reactivity. Below is a summary of typical bond lengths and angles for representative dioxaborolane derivatives.

Compound/StructureC-B Bond Length (Å)B-O Bond Length (Å)O-B-O Angle (°)C-B-C/H Angle (°)Reference(s)
Pinacolborane (HBpin)N/A (B-H bond)~1.36~111N/A[1]
Phenylpinacolborane (PhBpin)~1.56~1.37~110~125[2]
Alkylpinacolborane (e.g., HeptylBpin)~1.57~1.36~111~124[3]
Vinylpinacolborane~1.55~1.37~110~123[4]

Note: The provided values are approximate and can vary depending on the specific crystal structure and computational method used.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of dioxaborolane-containing compounds. The chemical shifts in ¹H, ¹³C, and ¹¹B NMR provide valuable information about the electronic environment of the moiety.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹¹B NMR (δ, ppm)Reference(s)
Pinacolborane (HBpin)~1.25 (s, 12H, C(CH₃)₂)~83.5 (C(CH₃)₂), ~24.8 (C(CH₃)₂)~27-31[1]
Bis(pinacolato)diboron (B₂pin₂)~1.27 (s, 24H, C(CH₃)₂)~83.7 (C(CH₃)₂), ~24.9 (C(CH₃)₂)~30.6[3]
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane~7.8 (d, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), 1.35 (s, 12H, C(CH₃)₂)~135 (Ar-C), ~131 (Ar-C), ~128 (Ar-C), ~84 (C(CH₃)₂), ~25 (C(CH₃)₂)~28-31[5][6][7]
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane~7.7 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), 1.3 (s, 12H, C(CH₃)₂)~161 (Ar-C), ~136 (Ar-C), ~113 (Ar-C), ~83 (C(CH₃)₂), ~55 (OCH₃), ~25 (C(CH₃)₂)~29

Key Applications in Organic Synthesis

The dioxaborolane moiety is a versatile precursor to a wide range of functional groups and a key participant in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, and it represents one of the most powerful methods for the construction of biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals and organic materials.[8] Dioxaborolanes, particularly pinacol boronates, are the most commonly used organoboron reagents in this reaction due to their stability, ease of handling, and high reactivity under appropriate conditions.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L_n PdII_oxidative R¹-Pd(II)L_n-X Pd0->PdII_oxidative Oxidative Addition PdII_transmetalation R¹-Pd(II)L_n-R² PdII_oxidative->PdII_transmetalation Transmetalation PdII_transmetalation->Pd0 Product R¹-R² PdII_transmetalation->Product Reductive Elimination Boronate R²-B(OR)₂ Borate [R²-B(OR)₂(Base)]⁻ Boronate->Borate Base Base Base->Borate Halide R¹-X Halide->PdII_oxidative Borate->PdII_transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Table of Representative Suzuki-Miyaura Coupling Yields

Aryl Halide/TriflateDioxaborolane ReagentCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference(s)
4-BromoanisolePhenylpinacolboranePd(PPh₃)₄K₂CO₃Toluene/H₂O8095[8]
2-ChloropyridineHeptylpinacolboranePd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O10094[3]
4-ChloroacetophenonePhenylpinacolboranePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10092[9]
1-Naphthyl triflateVinylpinacolboranePdCl₂(dppf)K₃PO₄Dioxane8088[10]
C-H Borylation

Direct C-H borylation has emerged as a powerful strategy for the functionalization of unactivated C-H bonds, transforming readily available hydrocarbons into versatile organoboron intermediates.[11] Iridium-catalyzed C-H borylation using bis(pinacolato)diboron (B₂pin₂) is a widely adopted method for the synthesis of aryl, heteroaryl, and alkyl boronates.[11] The regioselectivity is often governed by steric factors, favoring borylation at the least hindered C-H bond.

General Workflow for Iridium-Catalyzed C-H Borylation

CH_Borylation_Workflow General Workflow for Iridium-Catalyzed C-H Borylation Start Substrate (R-H) + B₂pin₂ Reaction Reaction Setup (Inert Atmosphere, Solvent, Heat) Start->Reaction Catalyst [Ir(cod)Cl]₂ / Ligand Catalyst->Reaction Workup Reaction Work-up (Filtration, Concentration) Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product Borylated Product (R-Bpin) Purification->Product

Caption: Workflow for a typical Ir-catalyzed C-H borylation experiment.

Table of Representative Iridium-Catalyzed C-H Borylation Yields

SubstrateBorylating AgentCatalyst/LigandSolventTemp (°C)Time (h)ProductYield (%)Reference(s)
BenzeneB₂pin₂[Ir(cod)OMe]₂ / dtbpyHexane8016Phenylpinacolborane98[11]
1-MethylindoleB₂pin₂[Ir(cod)OMe]₂ / dtbpyHeptane80161-Methyl-2-(Bpin)indole95[12]
N,N-DimethylacetamideB₂pin₂[Ir(cod)OMe]₂ / L5-6024N-(Borylmethyl)-N-methylacetamide11[13]
Di-iso-propyl etherB₂pin₂[Ir(cod)OMe]₂ / t-BuOK-11020Borylated ether74[14]
Dioxaborolanes in Asymmetric Synthesis

Chiral dioxaborolanes have found significant application in asymmetric synthesis, where they can act as chiral auxiliaries or be involved in enantioselective transformations to generate chiral products with high enantiomeric excess (ee).

Table of Enantiomeric Excess in Dioxaborolane-Mediated Asymmetric Synthesis

Reaction TypeChiral Dioxaborolane/ReagentSubstrateProductee (%)Reference(s)
Asymmetric HydroborationChiral Rh-catalyst / PinacolboraneStyrene1-Phenylethanol (after oxidation)96
Enantioselective BorylacylationChiral Cu-catalyst / B₂pin₂Vinyl areneChiral β-boryl ketoneup to 94[15]
Enantioselective MBH cascadeChiral tertiary amine catalyst2-Formylphenylboronic acidChiral 3-substituted benzoxaboroleup to 99[16]
Enantioselective Hydrogenation[Ir]-L* catalyst1,2-AzaborineChiral δ-Aminoboronic Ester>99[17]

Dioxaborolanes in Drug Discovery and Materials Science

The versatility of the dioxaborolane moiety extends beyond traditional organic synthesis into the realms of drug discovery and advanced materials.

Role in Drug Discovery

Dioxaborolanes serve as key building blocks in the synthesis of complex pharmaceutical compounds. Their stability allows for their incorporation into molecules that can then undergo late-stage functionalization via Suzuki-Miyaura coupling or other transformations. This approach is invaluable for generating libraries of compounds for high-throughput screening (HTS) in the drug discovery process.

High-Throughput Screening (HTS) Workflow Utilizing Dioxaborolane Building Blocks

HTS_Workflow HTS Workflow with Dioxaborolane Building Blocks Library Dioxaborolane-Containing Building Block Library Coupling Automated Parallel Synthesis (e.g., Suzuki-Miyaura Coupling) Library->Coupling Compound_Library Diverse Compound Library Coupling->Compound_Library Screening High-Throughput Screening (Biological Assays) Compound_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: High-throughput screening workflow.

Dioxaborolanes in Vitrimers and as Protecting Groups

Dioxaborolanes play a crucial role in the development of vitrimers, a class of polymers that exhibit properties of both thermosets and thermoplastics. The dynamic covalent exchange of boronic esters allows these materials to be reprocessed and healed.

Mechanism of Vitrimer Reprocessing via Dioxaborolane Exchange

Vitrimer_Exchange Vitrimer Reprocessing via Boronic Ester Exchange Crosslinked_Network Crosslinked Polymer Network (with Dioxaborolane Linkages) Exchange Dynamic Boronic Ester Exchange (Transesterification) Crosslinked_Network->Exchange Heat Application of Heat Heat->Exchange Rearranged_Network Rearranged Polymer Network Exchange->Rearranged_Network New_Shape Solidified Polymer in New Shape Rearranged_Network->New_Shape Cooling Cooling Cooling->New_Shape

Caption: Logical diagram of vitrimer reprocessing.

Furthermore, the reversible formation of dioxaborolanes from diols and boronic acids makes them excellent protecting groups for 1,2- and 1,3-diols.[18] They are stable under a variety of reaction conditions and can be readily cleaved under mild acidic or oxidative conditions.

Dioxaborolane as a Protecting Group for Diols

Protecting_Group_Logic Dioxaborolane as a Diol Protecting Group Diol Substrate with Diol Protection Protection Step (R-B(OH)₂ or derivative) Diol->Protection Protected_Diol Dioxaborolane-Protected Substrate Protection->Protected_Diol Reaction Further Synthetic Transformation(s) Protected_Diol->Reaction Deprotection Deprotection Step (e.g., Mild Acid or Oxidant) Reaction->Deprotection Final_Product Final Product with Diol Deprotection->Final_Product

Caption: Logical flow of using a dioxaborolane as a protecting group.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of dioxaborolane chemistry. Below are representative protocols for the synthesis of a common dioxaborolane and its use in a key synthetic transformation.

Synthesis of Pinacolborane (HBpin)

Procedure: In a 500 mL four-neck round-bottom flask under a nitrogen atmosphere, add 100 mL of dichloromethane and cool the flask to 0 °C. Add 100 mL of a dichloroborane solution in dioxane (1.0 mol/L), followed by the addition of 11.82 g (0.1 mol) of pinacol. Slowly add 20.24 g (0.2 mol) of triethylamine dropwise. After the addition is complete, the pH of the reaction mixture should be approximately 11. The reaction mixture is then warmed to 20 °C and stirred for 12 hours. Under a nitrogen atmosphere, the solid precipitate is filtered off. The filtrate is then subjected to reduced pressure distillation to yield pinacolborane. Expected yield: 11.25 g (88%).[10]

Miyaura Borylation of an Aryl Halide

Procedure: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a palladium catalyst such as PdCl₂(dppf) (0.03 mmol), and potassium acetate (3.0 mmol). Add anhydrous and degassed solvent (e.g., 5 mL of dioxane) via syringe. Seal the vessel and stir the reaction mixture at a desired temperature (typically 80 °C) for a specified time (e.g., 12 hours). The progress of the reaction can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired arylboronate ester.[12][19]

Copper-Catalyzed Borylation of an Alkene

Procedure: In a glovebox, a vial is charged with a copper catalyst (e.g., CuCl, 5 mol %), a ligand (e.g., a phosphine ligand, 5.5 mol %), and bis(pinacolato)diboron (1.1 equiv). The vial is sealed, removed from the glovebox, and the alkene (1.0 equiv) and a suitable solvent (e.g., THF) are added under an inert atmosphere. The reaction mixture is stirred at room temperature for a specified time (e.g., 1-24 hours). Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired alkylboronate ester.

Conclusion

The dioxaborolane moiety has firmly established itself as a privileged functional group in organic synthesis. Its remarkable stability, coupled with its versatile reactivity in a wide array of powerful transformations, has made it an indispensable tool for chemists in academia and industry. From the synthesis of complex pharmaceuticals to the creation of innovative materials, the applications of dioxaborolanes continue to expand. A thorough understanding of their structural features, reactivity patterns, and the nuances of their application in key reactions is paramount for leveraging their full potential in addressing the synthetic challenges of the 21st century. As research in this area continues to evolve, the development of new dioxaborolane-based reagents and methodologies promises to further enhance the synthetic chemist's toolkit, enabling the construction of increasingly complex and functional molecules with greater efficiency and precision.

References

Methodological & Application

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a key building block in medicinal chemistry and organic synthesis. This versatile intermediate is particularly valuable for its role in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3]

Introduction

This compound, also known as isoquinoline-4-boronic acid pinacol ester, is a stable, crystalline solid that serves as a precursor to isoquinoline-4-boronic acid.[2][4] The pinacol ester group enhances its stability, making it easier to handle and purify compared to the free boronic acid.[2] This compound is an essential reagent for the synthesis of a wide range of substituted isoquinolines, a scaffold frequently found in pharmacologically active molecules.

Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₅H₁₈BNO₂[2][4]
Molecular Weight 255.12 g/mol [2][4]
Appearance White to light yellow crystalline powder[2]
Melting Point 99 - 103 °C[2]
CAS Number 685103-98-4[2][4]

Synthetic Pathways

Two primary synthetic strategies are employed for the preparation of this compound: the Miyaura borylation of a 4-halo-isoquinoline precursor and the direct C-H borylation of isoquinoline. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis_Pathways Synthetic Routes to this compound cluster_0 Miyaura Borylation cluster_1 Iridium-Catalyzed C-H Borylation 4-Halo-isoquinoline 4-Halo-isoquinoline Miyaura_Product This compound 4-Halo-isoquinoline->Miyaura_Product Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Miyaura_Product Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Miyaura_Product Isoquinoline Isoquinoline CH_Product This compound Isoquinoline->CH_Product B2pin2_CH Bis(pinacolato)diboron B2pin2_CH->CH_Product Ir Catalyst & Ligand Ir Catalyst & Ligand Ir Catalyst & Ligand->CH_Product

Caption: Overview of the two primary synthetic pathways.

Experimental Protocols

Method 1: Miyaura Borylation of 4-Bromoisoquinoline

This protocol is based on the well-established Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of a haloarene with a diboron reagent.[1]

Reaction Scheme:

Miyaura_Borylation 4-Bromoisoquinoline 4-Bromoisoquinoline Product This compound 4-Bromoisoquinoline->Product Pd(dppf)Cl2, KOAc, Dioxane, 80 °C B2pin2 + Bis(pinacolato)diboron B2pin2->Product

Caption: Miyaura borylation of 4-bromoisoquinoline.

Materials:

  • 4-Bromoisoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

  • Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.2 M with respect to the 4-bromoisoquinoline.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Quantitative Data (Typical):

ParameterValue
Yield 60-85%
Purity (by GC) >98%
Method 2: Iridium-Catalyzed C-H Borylation of Isoquinoline

This method offers a more atom-economical approach by directly functionalizing a C-H bond of the isoquinoline core. Regioselectivity can be a challenge, and careful optimization of the ligand and reaction conditions may be necessary to favor borylation at the C4 position.

Reaction Scheme:

CH_Borylation Isoquinoline Isoquinoline Product This compound Isoquinoline->Product [Ir(cod)OMe]2, dtbpy, Cyclohexane, 80 °C B2pin2 + Bis(pinacolato)diboron B2pin2->Product

Caption: Iridium-catalyzed C-H borylation of isoquinoline.

Materials:

  • Isoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous cyclohexane

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine [Ir(cod)OMe]₂ (0.015 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 equiv) in a reaction vessel.

  • Add anhydrous cyclohexane, followed by isoquinoline (1.0 equiv) and bis(pinacolato)diboron (1.5 equiv).

  • Seal the reaction vessel and heat the mixture at 80 °C for 16-24 hours.

  • Monitor the reaction for the formation of the desired product and potential isomers by GC-MS.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.

Quantitative Data (Typical):

ParameterValue
Yield Variable (highly dependent on reaction conditions and regioselectivity)
Purity (by GC) >95% after purification

Characterization Data

The following data is typical for this compound.

Analysis Data
¹H NMR (CDCl₃, 400 MHz) δ 9.25 (s, 1H), 8.55 (d, J = 8.4 Hz, 1H), 8.15 (s, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.75-7.65 (m, 2H), 1.40 (s, 12H)
¹³C NMR (CDCl₃, 101 MHz) δ 152.0, 143.5, 136.0, 130.5, 129.0, 128.5, 127.0, 126.5, 125.0, 84.5, 25.0
Mass Spectrometry (ESI) m/z 256.1 [M+H]⁺

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are reported in Hertz (Hz).

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Workflow Start Starting Materials Reaction Borylation Reaction (Miyaura or C-H Borylation) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Analysis (NMR, MS, MP) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: General experimental workflow.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium and iridium catalysts can be toxic and should be handled with care.

  • Bis(pinacolato)diboron is a moisture-sensitive reagent and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Suzuki Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] The synthesis of 4-substituted isoquinolines is of particular interest for the development of novel therapeutics, including kinase inhibitors.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[3] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline with various aryl and heteroaryl halides. This protocol is designed to be a valuable resource for researchers in organic synthesis and drug discovery.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organohalide in the presence of a base.[3] For the specific case of this compound, the general reaction scheme is as follows:

Scheme 1: General Suzuki-Miyaura Coupling Reaction of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrate combinations to achieve optimal yields.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the base, the palladium catalyst, and the ligand (if used).

  • Inert Atmosphere: Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe. If a mixed solvent system (e.g., dioxane/water) is used, the components should be thoroughly degassed prior to addition.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously. Alternatively, the reaction can be performed in a microwave reactor.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylisoquinoline product.

Quantitative Data

The following table summarizes representative Suzuki-Miyaura coupling reactions of isoquinoline derivatives with various boronic acids or esters. While specific data for a wide range of couplings with this compound is not extensively documented in a single source, the following examples with similar substrates provide a strong indication of the expected reaction conditions and yields.

EntryIsoquinoline SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1(S)-3-(1-aminoethyl)-8-bromo-2-phenylisoquinolin-1(2H)-onePyrimidine-5-boronic acidPd(PPh₃)₂Cl₂ (5)SPhos (10)K₂CO₃ (2.0)THF/H₂O801298[4]
2(S)-3-(1-aminoethyl)-8-bromo-2-phenylisoquinolin-1(2H)-one2-Methylpyrimidine-5-boronic acidPd(PPh₃)₂Cl₂ (5)SPhos (10)K₂CO₃ (2.0)THF/H₂O801291[4]
3(S)-3-(1-aminoethyl)-8-bromo-2-phenylisoquinolin-1(2H)-one2,4-Dimethoxypyrimidine-5-boronic acidPd(PPh₃)₂Cl₂ (5)SPhos (10)K₂CO₃ (2.0)THF/H₂O801295[4]
44-ChloroisoquinolinePhenylboronic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)Toluene/EtOH/H₂O801285[5]
54-Chloroisoquinoline4-Methoxyphenylboronic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)Toluene/EtOH/H₂O801282[5]

Visualizations

Logical Relationship of Suzuki Coupling Components

Suzuki_Components cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicEster 4-(Pinacolboranyl) isoquinoline Product 4-Arylisoquinoline BoronicEster->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Product Catalyst Palladium Catalyst Catalyst->Product catalyzes Base Base Base->Product activates Solvent Solvent Suzuki_Workflow Start Start Setup Combine Reactants, Catalyst, Base, and Ligand in a Dry Flask Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Setup->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat and Stir Reaction Mixture (Conventional or Microwave) Solvent->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up (Dilution, Extraction, Drying) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated 4-Arylisoquinoline Purify->Product PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation promotes Inhibitor 4-Arylisoquinoline Derivative Inhibitor->PI3K inhibits

References

Application Notes and Protocols: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a versatile and highly valuable reagent in medicinal chemistry. Its pinacol boronate ester functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile introduction of the isoquinoline scaffold into a wide array of organic molecules. The isoquinoline core is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. Derivatives of isoquinoline have been extensively explored for their potential as anti-cancer, anti-inflammatory, anti-microbial, and anti-viral agents, as well as modulators of various enzymes and receptors.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a particular focus on the development of kinase inhibitors.

Key Applications in Medicinal Chemistry

The primary application of this compound is as a building block for the synthesis of 4-substituted isoquinoline derivatives. These compounds have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.

1. Synthesis of Kinase Inhibitors:

The isoquinoline nucleus serves as a scaffold for the development of potent and selective kinase inhibitors. By coupling this compound with various (hetero)aryl halides, a diverse library of 4-arylisoquinolines can be generated. These compounds have been shown to target several kinases involved in cell cycle regulation and signaling pathways, including:

  • Haspin (GSG2): An atypical serine/threonine kinase crucial for chromosome alignment during mitosis.

  • CLK1 (CDC-like kinase 1): Involved in the regulation of pre-mRNA splicing.

  • DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): Implicated in neurodevelopment and neurodegenerative diseases.

  • CDK9 (Cyclin-dependent kinase 9): A key regulator of transcription elongation.

The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells, making 4-substituted isoquinolines attractive candidates for anti-cancer drug development.

2. Development of Other Bioactive Molecules:

Beyond kinase inhibition, the isoquinoline scaffold is present in molecules with a wide range of biological activities. The use of this compound allows for the synthesis of novel derivatives with potential applications as:

  • Antimicrobial agents

  • Anti-inflammatory drugs

  • G-protein coupled receptor (GPCR) modulators

Data Presentation: Kinase Inhibitory Activity of 4-Substituted Isoquinoline Derivatives

The following tables summarize the in vitro kinase inhibitory activities of representative 4-substituted isoquinoline derivatives synthesized using precursors like this compound.

Table 1: Kinase Inhibitory Activity (IC50) of 4-Substituted Pyrazolo[3,4-g]isoquinolines

Compound IDSubstitution at C4Target KinaseIC50 (nM)
3a MethylHaspin167
CLK1101
3c PropylCLK1218
CDK9/cyclin T363
GSK3α/β289
3d CyclopropylCLK1275
CDK9/cyclin T298
GSK3α/β224

Data sourced from a study on pyrazolo[3,4-g]isoquinolines, which are structurally related to compounds derivable from this compound.[2]

Table 2: Cytotoxicity of Novel Tetrahydroisoquinoline Derivatives

Compound IDMCF7 (IC50 in µM)A549 (IC50 in µM)
7a 0.2150.117
7b 0.3110.223
7c 0.1890.145
7d 0.4500.380
7e 0.2800.190
Doxorubicin 0.5800.490

This table showcases the potent anti-cancer activity of novel tetrahydroisoquinoline derivatives against human breast cancer (MCF7) and lung cancer (A549) cell lines, with doxorubicin as a standard.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.05-0.10 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted isoquinoline.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Haspin Kinase)

This protocol outlines a general procedure to evaluate the inhibitory activity of a synthesized 4-substituted isoquinoline against a target kinase using a luminescence-based assay.

Materials:

  • Synthesized 4-substituted isoquinoline inhibitor

  • Recombinant human Haspin kinase

  • Kinase substrate (e.g., Histone H3)

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the inhibitor in the kinase assay buffer to obtain a range of concentrations.

  • In a well of the microplate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.

  • Data is typically converted to percent inhibition relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Visualizations

Signaling Pathway Diagram

Kinase_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Transcription cluster_2 mRNA Splicing G2/M_Transition G2/M Transition Mitosis Mitosis G2/M_Transition->Mitosis Transcription_Elongation Transcription Elongation Pre-mRNA_Splicing Pre-mRNA Splicing Haspin Haspin Haspin->G2/M_Transition phosphorylates Histone H3 CDK9 CDK9 CDK9->Transcription_Elongation phosphorylates RNA Pol II CLK1 CLK1 CLK1->Pre-mRNA_Splicing phosphorylates SR proteins 4-Substituted_Isoquinoline 4-Substituted Isoquinoline 4-Substituted_Isoquinoline->Haspin 4-Substituted_Isoquinoline->CDK9 4-Substituted_Isoquinoline->CLK1

Caption: Inhibition of key kinases by 4-substituted isoquinolines.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Start Starting Materials Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Isoquinoline Boronate + Aryl Halide Purification Purification (Column Chromatography) Suzuki_Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (Kinase Assays, Cell Viability) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis

Caption: Workflow for synthesis and evaluation of 4-substituted isoquinolines.

References

Application Notes and Protocols: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a versatile and highly valuable building block in modern medicinal chemistry. Its unique structure, featuring a stable boronic acid pinacol ester, makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient introduction of the isoquinoline scaffold into a wide array of complex molecules. The isoquinoline motif is a privileged structure in pharmacology, present in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of pharmaceutically relevant compounds, with a focus on the development of inhibitors for key oncology targets such as Poly(ADP-ribose) polymerase (PARP) and Aurora Kinases.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound is in the synthesis of 4-aryl and 4-heteroarylisoquinolines. These structures serve as core components of various targeted therapies.

1. Synthesis of PARP Inhibitors:

The isoquinoline core is a key pharmacophore in a number of PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling between this compound and a suitable (hetero)aryl halide.

2. Synthesis of Aurora Kinase Inhibitors:

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. The isoquinoline scaffold has been incorporated into potent and selective Aurora kinase inhibitors. The synthetic approach typically relies on the Suzuki-Miyaura coupling to append the isoquinoline moiety to a core heterocyclic structure.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), and the palladium catalyst (0.05 eq.).

  • Add the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted isoquinoline.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
23-IodopyridinePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100892
32-ChlorobenzothiazolePd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O1101878

Note: The data in this table is illustrative and based on typical Suzuki-Miyaura reaction outcomes. Actual results may vary depending on the specific substrates and reaction conditions.

Signaling Pathways

PARP Inhibition and DNA Repair Pathway

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Replication_Fork Replication Fork Collapse DNA_Damage->Replication_Fork During S-Phase PAR_Polymer Poly(ADP-ribose) Polymer Synthesis PARP->PAR_Polymer Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Polymer->Repair_Proteins SSBR Single-Strand Break Repair Repair_Proteins->SSBR DSB Double-Strand Break Replication_Fork->DSB HR_Repair Homologous Recombination Repair (in BRCA proficient cells) DSB->HR_Repair NHEJ Non-Homologous End Joining (in BRCA deficient cells) DSB->NHEJ Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis NHEJ->Apoptosis Genomic Instability Inhibitor 4-Arylisoquinoline PARP Inhibitor Inhibitor->PARP Inhibition

Aurora Kinase Inhibition and Mitosis

Aurora_Kinase_Inhibition cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Prophase->Metaphase Proper Progression Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase Proper Progression Telophase Telophase Anaphase->Telophase Aurora_A Aurora A Kinase Aurora_A->Prophase Centrosome Maturation, Spindle Assembly Aurora_B Aurora B Kinase Aurora_B->Metaphase Chromosome Segregation, Cytokinesis Inhibitor 4-Arylisoquinoline Aurora Kinase Inhibitor Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Experimental Workflow

From Building Block to Biological Evaluation

Experimental_Workflow Building_Block This compound Suzuki_Coupling Suzuki-Miyaura Coupling with (Hetero)aryl Halide Building_Block->Suzuki_Coupling Purification Purification and Characterization (NMR, MS) Suzuki_Coupling->Purification Library_Synthesis Library of 4-Arylisoquinoline Derivatives Purification->Library_Synthesis Biochemical_Assay In vitro Biochemical Assays (e.g., PARP, Aurora Kinase) Library_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization In_Vivo_Studies In vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo_Studies

Conclusion

This compound is an indispensable tool for the modern medicinal chemist. Its ability to facilitate the construction of complex, biologically active molecules through robust and versatile cross-coupling chemistry makes it a cornerstone in the development of novel therapeutics. The protocols and pathways outlined in these notes are intended to serve as a guide for researchers and scientists in harnessing the full potential of this valuable building block for the discovery and development of next-generation pharmaceuticals.

Synthesis of Bioactive Isoquinoline Derivatives as Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing isoquinoline-4-boronic acid pinacol ester. The focus is on the synthesis of 4-arylisoquinoline derivatives as potential kinase inhibitors, leveraging the well-established Suzuki-Miyaura cross-coupling reaction. The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting various kinases involved in cell signaling pathways.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the isoquinoline core, particularly at the 4-position, allows for the exploration of chemical space and the development of potent and selective inhibitors of key cellular targets. One of the most powerful methods for creating carbon-carbon bonds in the synthesis of such derivatives is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction between an organoboron compound, such as isoquinoline-4-boronic acid pinacol ester, and an organic halide offers a versatile and efficient route to biaryl and heteroaryl compounds.

This protocol will detail the synthesis of a representative 4-arylisoquinoline derivative and discuss its potential application as a kinase inhibitor, with a focus on the Rho-associated coiled-coil containing protein kinase (ROCK) and the PI3K/Akt/mTOR signaling pathways.

Data Presentation

The following tables summarize the in vitro potency of representative isoquinoline-based kinase inhibitors. This data is crucial for comparing the biochemical activity of these compounds and for guiding structure-activity relationship (SAR) studies.

Table 1: In Vitro Potency of Isoquinoline-Based ROCK Inhibitors

Compound IDTargetCoupling Partner (Example)IC50 (µM)Reference
LASSBio-2065 ROCK1N/A (N-sulphonylhydrazone)3.1[5][6][7]
ROCK23.8[5][6][7]
Fasudil ROCK1N/A (Clinically approved)1.9Not Applicable
ROCK20.73Not Applicable

Note: LASSBio-2065 is an N-sulphonylhydrazone derivative of isoquinoline, highlighting the potential of the isoquinoline scaffold in ROCK inhibition. Fasudil is a clinically approved ROCK inhibitor containing an isoquinoline core.

Table 2: In Vitro Potency of Representative PI3K Inhibitors with Heterocyclic Scaffolds

Compound IDTargetIC50 (nM)Reference
Compound 7b PI3Kα0.2[8]
PI3Kβ0.8[8]
PI3Kδ0.3[8]
PI3Kγ1.2[8]
CPL302253 (54) PI3Kδ2.8[9]

Note: These compounds, while not directly synthesized from isoquinoline-4-boronic acid pinacol ester, demonstrate the potency of heterocyclic compounds as PI3K inhibitors and serve as a benchmark for newly synthesized molecules.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-Arylisoquinolines

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of isoquinoline-4-boronic acid pinacol ester with a suitable aryl halide.

Materials:

  • Isoquinoline-4-boronic acid pinacol ester (1.0 eq)

  • Aryl halide (e.g., 3-bromopyridine) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry reaction flask, add isoquinoline-4-boronic acid pinacol ester, the aryl halide, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-arylisoquinoline.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized 4-arylisoquinoline compound

  • Recombinant human kinase (e.g., ROCK1, ROCK2, or PI3K isoforms)

  • Kinase substrate (e.g., S6K substrate peptide for ROCK)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized compound in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence detection with the ADP-Glo™ assay.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction Conditions cluster_product Product & Purification Isoquinoline_Boronic_Ester Isoquinoline-4-boronic acid pinacol ester Suzuki_Coupling Suzuki-Miyaura Coupling Isoquinoline_Boronic_Ester->Suzuki_Coupling Aryl_Halide Aryl Halide Aryl_Halide->Suzuki_Coupling Palladium_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Palladium_Catalyst->Suzuki_Coupling Base Base (e.g., K2CO3) Base->Suzuki_Coupling Solvent Degassed Solvent (e.g., Dioxane/Water) Solvent->Suzuki_Coupling Heating Heating (80-100 °C) Heating->Suzuki_Coupling Product 4-Arylisoquinoline Purification Purification (Column Chromatography) Product->Purification Suzuki_Coupling->Product

Caption: Experimental workflow for the synthesis of 4-arylisoquinolines.

ROCK_Signaling_Pathway Extracellular_Signal Extracellular Signal GPCR GPCR Extracellular_Signal->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP (via GAPs) ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Isoquinoline_Inhibitor 4-Arylisoquinoline Inhibitor Isoquinoline_Inhibitor->ROCK Inhibits pMLC Phospho-MLC MLC_Phosphatase->pMLC Dephosphorylates MLC->pMLC Phosphorylation Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Cell_Contraction Cell Contraction & Motility Actin_Cytoskeleton->Cell_Contraction

Caption: ROCK signaling pathway and inhibition by 4-arylisoquinolines.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Isoquinoline_Inhibitor 4-Arylisoquinoline Inhibitor Isoquinoline_Inhibitor->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.

References

Application Notes and Protocols for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a versatile heterocyclic building block increasingly utilized in the field of materials science. Its unique structure, combining the electron-accepting isoquinoline moiety with a reactive boronic acid pinacol ester, makes it a valuable precursor for the synthesis of advanced organic materials. This compound is particularly instrumental in constructing π-conjugated systems through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The resulting materials often exhibit tailored electronic and photophysical properties, rendering them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[1][2][3]

This document provides detailed application notes on the use of this compound in the synthesis of a specific organic semiconductor, 4,7-di(isoquinolin-4-yl)-2,1,3-benzothiadiazole, and outlines a general protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 685103-98-4[2]
Molecular Formula C₁₅H₁₈BNO₂[2]
Molecular Weight 255.12 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Melting Point 99 - 103 °C[2]
Purity ≥ 97% (GC)[4]

Application in Organic Electronics: Synthesis of 4,7-di(isoquinolin-4-yl)-2,1,3-benzothiadiazole

A prominent application of this compound in materials science is in the synthesis of donor-acceptor-donor (D-A-D) type molecules for organic electronics. The isoquinoline moiety can act as an electron-donating group, while a central electron-deficient core, such as 2,1,3-benzothiadiazole, serves as the acceptor. This molecular architecture is known to facilitate intramolecular charge transfer, which is a desirable characteristic for emissive materials in OLEDs.

The synthesis of 4,7-di(isoquinolin-4-yl)-2,1,3-benzothiadiazole is achieved via a Suzuki-Miyaura cross-coupling reaction between this compound and 4,7-dibromo-2,1,3-benzothiadiazole.

cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 This compound product 4,7-di(isoquinolin-4-yl)-2,1,3-benzothiadiazole reagent1->product Suzuki-Miyaura Coupling reagent2 4,7-dibromo-2,1,3-benzothiadiazole reagent2->product Suzuki-Miyaura Coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Figure 1: Synthetic scheme for 4,7-di(isoquinolin-4-yl)-2,1,3-benzothiadiazole.
Photophysical Properties of Isoquinoline-Benzothiadiazole Derivatives

Materials based on the 4,7-di(aryl)-2,1,3-benzothiadiazole core are known for their strong fluorescence and have been investigated for their electroluminescent properties. The photophysical properties are highly dependent on the nature of the aryl substituents and the solvent environment. Below is a table summarizing typical photophysical data for related 4,7-di(aryl)-2,1,3-benzothiadiazole compounds, which can serve as a reference for the expected properties of 4,7-di(isoquinolin-4-yl)-2,1,3-benzothiadiazole.

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole (in THF)4505600.65[5]
4,7-di(furan-2-yl)-2,1,3-benzothiadiazole (in CH₂Cl₂)4205250.78[6]
Poly[fluorene-alt-(4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole)]384, 542600-700Not Reported[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) (0.45 eq for disubstitution)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., aqueous 2 M Potassium Carbonate, K₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

start Start setup Combine reactants, catalyst, and base in a Schlenk flask. start->setup inert Evacuate and backfill with inert gas (3x). setup->inert solvent Add degassed solvent via syringe. inert->solvent heat Heat the reaction mixture with stirring (e.g., 80-100 °C). solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to RT, perform aqueous workup (e.g., extraction with ethyl acetate). monitor->workup Reaction Complete purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • In a Schlenk flask, combine this compound, the aryl bromide, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent to the reaction mixture via a syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion

This compound is a key building block in the synthesis of advanced organic materials for electronic applications. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward incorporation of the isoquinoline moiety into conjugated systems, enabling the fine-tuning of their electronic and photophysical properties. The provided protocols and data serve as a guide for researchers and scientists in the development of novel materials for OLEDs and other optoelectronic devices.

References

Application Notes and Protocols for Suzuki-Miyaura Reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in the field of drug discovery and development for the synthesis of complex molecular architectures.[1] The isoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and marketed drugs.[2] Consequently, the ability to functionalize the isoquinoline core, for instance, by introducing various aryl groups at the 4-position, is of significant interest to medicinal chemists.

This document provides a detailed experimental protocol for the Suzuki-Miyaura reaction utilizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a versatile building block for the synthesis of 4-arylisoquinolines.[3] The provided protocol is a representative procedure based on established methods for similar heteroaryl boronic esters.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a representative procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 equiv)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Evacuate the flask and backfill with an inert atmosphere (nitrogen or argon). This cycle should be repeated three times. Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylisoquinoline.

Data Presentation

The following table summarizes representative conditions and yields for Suzuki-Miyaura reactions of various bromoquinolines and bromoisoquinolines with arylboronic acids, which are analogous to the reaction with this compound.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
16-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₂(Cl)₂ (3)Na₂CO₃Toluene/EtOH/H₂O1001881[4]
26-Bromo-1,2,3,4-tetrahydroquinoline4-(Trifluoromethoxy)phenylboronic acidPd(PPh₃)₂(Cl)₂ (3)Na₂CO₃Toluene/EtOH/H₂O1001878[4]
35-Bromo-8-methoxyquinoline4-Methoxyphenylboronic acidPd(PPh₃)₂(Cl)₂ (3)Na₂CO₃Toluene/EtOH/H₂O1001875[5]
43-Bromoquinoline3-Pyridylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O801285[6]
55-Bromoisoquinoline2,4-Diamino-6-chloropyrimidinePd(PPh₃)₄ (4.5)Na₂CO₃Dioxane/H₂O901672

Mandatory Visualization

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification reagents Combine Reactants: - Isoquinoline Boronic Ester - Aryl Halide - Palladium Catalyst & Ligand - Base solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent inert Establish Inert Atmosphere (Nitrogen or Argon) solvent->inert heating Heat to 80-100 °C with Stirring inert->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring cool Cool to Room Temperature monitoring->cool dilute Dilute with Ethyl Acetate & Water cool->dilute extract Separate Layers & Extract Aqueous Phase dilute->extract wash Wash Combined Organic Layers (Water & Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography product Isolated 4-Arylisoquinoline chromatography->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Reaction

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition oxidative_addition->pd2_complex transmetalation Transmetalation pd2_intermediate Ar-Pd(II)L₂-R pd2_complex->pd2_intermediate Transmetalation transmetalation->pd2_intermediate boronate [R-B(OR)₂(OH)]⁻ boronate->transmetalation reductive_elimination Reductive Elimination product Ar-R pd2_intermediate->product Reductive Elimination reductive_elimination->pd0 reductive_elimination->pd0 aryl_halide Ar-X aryl_halide->oxidative_addition base Base (e.g., K₂CO₃) base->boronate boronic_ester R-B(OR)₂ boronic_ester->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline motif is a prominent scaffold in a multitude of biologically active compounds and marketed pharmaceuticals. The functionalization of the isoquinoline core is therefore of significant interest in medicinal chemistry and drug discovery. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a key building block that enables the introduction of various aryl and heteroaryl substituents at the C4 position of the isoquinoline ring system through the versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the stability and low toxicity of the organoboron reagents.

These application notes provide a comprehensive overview of the reaction mechanism and detailed protocols for the synthesis and application of this compound in Suzuki-Miyaura coupling reactions, aiding in the efficient synthesis of diverse isoquinoline derivatives for drug development and other research applications.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent, in this case, this compound, is activated by a base. The isoquinoline moiety is then transferred from the boron atom to the palladium(II) center, displacing the halide and forming a new organopalladium(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the aryl group from the organic halide and the isoquinoline group) from the palladium(II) complex. This forms the desired carbon-carbon bond in the product and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Isoquinoline-B(pin) Base PdII_Both Ar-Pd(II)L_n-Isoquinoline Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Isoquinoline

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

The title compound can be synthesized from a corresponding 4-haloisoquinoline via a Miyaura borylation reaction.

Materials:

  • 4-Bromoisoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv), and potassium acetate (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Synthesis_Workflow Start 4-Bromoisoquinoline + B₂(pin)₂ Reaction Pd(dppf)Cl₂ KOAc, Dioxane 80-90 °C Start->Reaction Workup Workup (Filtration, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the title compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a general method for the coupling of the title compound with various aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Toluene and Ethanol or 1,4-Dioxane and Water (solvent mixture)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., toluene/ethanol 4:1 or dioxane/water 4:1).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 4-arylisoquinoline.

Data Presentation: Substrate Scope and Yields

The following table summarizes the Suzuki-Miyaura coupling of this compound with a variety of aryl halides under typical reaction conditions.

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O801285-95
21-Bromo-4-fluorobenzenePd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O90880-90
31-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (4)K₃PO₄ (3)DME/H₂O851075-85
42-BromopyridinePd(dppf)Cl₂ (5)K₂CO₃ (2.5)Dioxane/H₂O1001270-80
53-BromothiophenePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O80688-96
61-Bromo-3,5-dimethylbenzenePd(dppf)Cl₂ (4)K₂CO₃ (2)Dioxane/H₂O951682-92

Yields are approximate and may vary based on the specific reaction scale and purification method.

Applications in Drug Development

The isoquinoline core is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates. The ability to readily synthesize a diverse library of 4-arylisoquinolines using the protocols described herein is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs. These derivatives can be screened for a wide range of biological activities, including but not limited to:

  • Anticancer agents: Targeting kinases, topoisomerases, and other signaling pathways.

  • Antimicrobial agents: Developing new therapeutics against resistant bacterial and fungal strains.

  • CNS-active agents: Modulating receptors and enzymes involved in neurological disorders.

  • Cardiovascular drugs: Designing novel vasodilators, antihypertensives, and antiarrhythmic agents.

The described synthetic route provides an efficient and modular approach to access novel chemical matter for hit-to-lead and lead optimization campaigns.

Drug_Discovery_Logic cluster_synthesis Synthesis cluster_screening Drug Discovery IsoquinolineBoronate 4-(...)-isoquinoline SuzukiCoupling Suzuki-Miyaura Coupling IsoquinolineBoronate->SuzukiCoupling ArylHalides Diverse Aryl Halides ArylHalides->SuzukiCoupling Library Library of 4-Arylisoquinolines SuzukiCoupling->Library Screening High-Throughput Screening Library->Screening SAR SAR Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt DrugCandidate Drug Candidate LeadOpt->DrugCandidate

Caption: Logical workflow from synthesis to drug discovery.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the successful synthesis of isoquinoline-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?

A1: The success of the Suzuki coupling with this substrate hinges on the careful selection of the palladium catalyst and ligand, the base, and the solvent system. Due to the presence of the nitrogen atom in the isoquinoline ring, which can coordinate to the palladium center and potentially inhibit catalysis, the choice of a bulky, electron-rich phosphine ligand is often crucial. Additionally, the stability of the boronic ester under the reaction conditions, particularly concerning protodeboronation, must be considered.

Q2: My reaction is showing low to no yield. What are the first troubleshooting steps?

A2: Low or no yield is a common issue. Begin by verifying the quality and purity of your reagents, especially the boronic ester and the aryl halide. Ensure that your solvent is anhydrous (if required by the protocol) and has been properly degassed to remove oxygen, which can deactivate the palladium catalyst. Re-evaluate your choice of catalyst, ligand, and base combination, as this is often the primary reason for reaction failure with challenging substrates.

Q3: I am observing significant protodeboronation of my isoquinoline boronic ester. How can I minimize this side reaction?

A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a frequent side reaction with heteroaromatic boronic acids and esters, especially under basic aqueous conditions. To mitigate this, consider the following:

  • Use of milder bases: Strong bases can accelerate protodeboronation. Switching to weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.

  • Anhydrous conditions: Water is a proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce protodeboronation.

  • "Slow-release" strategies: While you are already using a stable pinacol ester, ensuring the reaction is run efficiently and for the minimum time necessary can help.

Q4: Which palladium catalysts and ligands are recommended for this type of coupling?

A4: For heteroaromatic substrates like this compound, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands are often the most effective. Catalyst systems based on ligands such as SPhos, XPhos, or other Buchwald-type ligands have shown great success in coupling challenging heteroaryl partners. For example, a catalyst system of Pd(OAc)₂ with SPhos has been reported to be effective for the coupling of 4-bromoisoquinoline, a closely related substrate.[1]

Q5: How do I purify the final coupled product?

A5: Purification is typically achieved through flash column chromatography on silica gel. After the reaction workup, the crude product is concentrated and can be purified using a suitable solvent system, often a gradient of ethyl acetate in hexanes or dichloromethane in methanol, to isolate the pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure proper handling to prevent deactivation.
Inappropriate ligandScreen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). The isoquinoline nitrogen may be poisoning the catalyst, and a suitable ligand can mitigate this.
Incorrect baseThe choice of base is critical. Screen inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃. The optimal base can depend on the specific aryl halide used.
Poor solvent choiceEnsure all reactants are soluble in the chosen solvent system. Common choices include dioxane, THF, and toluene, often with water as a co-solvent.[2] If protodeboronation is an issue, consider anhydrous solvents.
Low reaction temperatureMany Suzuki couplings require heating, typically in the range of 80-120 °C. If the reaction is sluggish, consider increasing the temperature or using microwave irradiation.
Significant Protodeboronation Base is too strong or reaction contains excess waterUse a milder base (e.g., K₃PO₄) and anhydrous solvents. Ensure all reagents are dry.
Prolonged reaction timeMonitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize decomposition of the boronic ester.
Formation of Homocoupled Byproducts Presence of oxygen in the reaction mixtureThoroughly degas all solvents and the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.
In-situ reduction of Pd(II) to Pd(0) is inefficientIf using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. Using a pre-formed Pd(0) catalyst can sometimes be beneficial.
Dehalogenation of the Aryl Halide Side reaction promoted by certain bases and solventsScreen different bases and consider anhydrous conditions if this side reaction is significant.

Data Presentation: Representative Reaction Conditions

The following table provides examples of successful Suzuki-Miyaura coupling conditions for heteroaromatic compounds, including a close analog of the target substrate, to guide your optimization efforts.

Coupling Partner 1Coupling Partner 2Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromoisoquinoline5-Indole boronic acidPd(OAc)₂ (0.25)SPhos (0.5)K₃PO₄ (2.0)n-Butanol/H₂O1201290[1]
Aryl BromideThis compoundPd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (3.0)Dioxane/H₂O100-12012-24IllustrativeGeneral Guidance
Heteroaryl ChlorideThis compoundPd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (3.0)n-Butanol11012-24IllustrativeGeneral Guidance

Note: "Illustrative" indicates that these are suggested starting conditions based on general knowledge of Suzuki couplings with similar substrates, and optimization will be necessary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or n-butanol)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or microwave vial, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate or microwave reactor)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand, followed by the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R1-Pd(II)L2-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R1-Pd(II)L2-R2 Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R1-R2 (Coupled Product) RedElim->Product ArylHalide R1-X (Aryl Halide) ArylHalide->OxAdd BoronicEster R2-B(OR)2 (Boronic Ester) Base Base BoronicEster->Base Boronate [R2-B(OR)2(Base)]- Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solid reagents to a flame-dried flask B 2. Purge with inert gas (e.g., Argon) A->B C 3. Add degassed solvent B->C D 4. Add catalyst and ligand C->D E 5. Heat to desired temperature with vigorous stirring D->E F 6. Monitor reaction progress (TLC or LC-MS) E->F G 7. Cool and dilute with organic solvent F->G H 8. Aqueous wash (Water and Brine) G->H I 9. Dry and concentrate H->I J 10. Purify by column chromatography I->J K 11. Characterize pure product J->K

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

References

Technical Support Center: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low yield in the Miyaura borylation of 4-haloisoquinoline to synthesize this compound. What are the common causes?

A1: Low yields in the Miyaura borylation of 4-haloisoquinolines are often attributed to several factors:

  • Suboptimal Base Selection: The choice of base is critical. While potassium acetate (KOAc) is commonly used, stronger bases can promote undesired side reactions, such as a competing Suzuki coupling between the product and the starting material, which can reduce the yield of the desired boronate ester.[1][2] Weaker bases like KOAc are generally preferred.[1][2]

  • Catalyst and Ligand Issues: The palladium catalyst, such as PdCl₂(dppf) or Pd(PPh₃)₄, and its corresponding ligand play a crucial role.[2] Catalyst deactivation due to oxygen exposure can be a problem, so ensuring an inert atmosphere is vital.

  • Reaction Conditions: Polar aprotic solvents like dioxane or DMSO are often effective in increasing reaction yield.[1] The reaction temperature and time also need to be optimized. Insufficient heating may lead to incomplete conversion, while prolonged heating can increase the likelihood of side reactions.

  • Quality of Reagents: The purity of bis(pinacolato)diboron (B₂pin₂) is important. Impurities can negatively impact the catalytic cycle.

  • Side Reactions: The primary side reactions are protodeboronation (replacement of the boronate group with a hydrogen atom) and homo-coupling of the starting material or product.

Q2: My Miyaura borylation reaction is not going to completion, and I see unreacted starting material. What should I try?

A2: If you are observing incomplete conversion, consider the following troubleshooting steps:

  • Increase Reaction Time and/or Temperature: The reaction may be sluggish. Cautiously increasing the reaction time or temperature can help drive the reaction to completion.

  • Check Catalyst Activity: Ensure your palladium catalyst is active. If it's old or has been exposed to air, consider using a fresh batch.

  • Optimize the Base: While strong bases can cause side reactions, a base that is too weak or insoluble may not be effective. Consider screening other bases like potassium phenoxide (KOPh) or specialized lipophilic bases which have been shown to improve reaction rates and yields.

  • Solvent Choice: Ensure your solvent is anhydrous and polar enough to facilitate the reaction.

Q3: I am observing significant byproducts in my reaction mixture. How can I minimize them?

A3: The formation of byproducts is a common issue. Here’s how to address the most frequent ones:

  • Protodeboronation: This occurs when the boronate ester is cleaved and replaced by a hydrogen atom. This can be exacerbated by the presence of moisture or acidic conditions. Ensure your reaction is run under strictly anhydrous conditions.

  • Homo-coupling (Dimerization): The formation of a bi-isoquinoline species can occur. This is often promoted by using a base that is too strong. Switching to a milder base like KOAc can mitigate this side reaction.[1][2]

  • Hydrolysis of the Pinacol Ester: During workup and purification, the pinacol boronate ester can hydrolyze back to the boronic acid, especially on silica gel. Minimizing exposure to water and using a less acidic stationary phase for chromatography can help. Sometimes, telescoping the crude product directly into the next step without purification is a viable strategy.

Q4: What are the best practices for purifying this compound?

A4: Purification can be challenging due to the potential for hydrolysis on silica gel. Consider the following:

  • Minimize Water: Use anhydrous solvents for extraction and chromatography.

  • Neutralize Silica Gel: Pre-treating silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) can help prevent hydrolysis.

  • Rapid Chromatography: Do not let the compound sit on the column for extended periods.

  • Alternative Purification: If chromatography proves difficult, consider recrystallization as an alternative purification method.

Q5: For a subsequent Suzuki-Miyaura coupling reaction using the isoquinoline boronate ester, what conditions are recommended for a high yield?

A5: For a successful Suzuki-Miyaura coupling, consider these factors:

  • Catalyst and Ligand: A variety of palladium catalysts can be effective, including Pd(PPh₃)₄ and catalysts based on bulky, electron-rich phosphine ligands. The choice of ligand can significantly impact the yield.

  • Base: A base is required for the transmetalation step. Common choices include aqueous solutions of sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄).

  • Solvent System: Often a two-phase solvent system, such as toluene/water or dioxane/water, is used to dissolve both the organic substrates and the inorganic base.

  • One-Pot Procedures: To circumvent the issues with isolating and purifying the boronate ester, a one-pot borylation/Suzuki coupling sequence can be highly effective.[1] This involves performing the borylation, and then adding the second aryl halide, a suitable base, and potentially more catalyst directly to the reaction mixture.[3]

Quantitative Data Summary

The following table summarizes the expected impact of various reaction parameters on the yield of Miyaura borylation and subsequent Suzuki-Miyaura coupling reactions. Actual yields will vary based on the specific substrate and precise conditions.

ParameterMiyaura Borylation of 4-HaloisoquinolineSuzuki-Miyaura CouplingExpected Impact on Yield
Catalyst PdCl₂(dppf), Pd(PPh₃)₄Pd(PPh₃)₄, Buchwald-type catalystsHigh Impact: Catalyst choice is crucial for efficiency.
Base KOAc (milder)K₂CO₃, K₃PO₄ (stronger, aqueous)High Impact: A mild base in borylation prevents side reactions; a stronger base is needed for Suzuki coupling.[1][2]
Solvent Dioxane, DMSO (polar, aprotic)Toluene/H₂O, Dioxane/H₂O (two-phase)Medium Impact: Solvent choice affects solubility and reaction rates.[1]
Temperature 80-110 °C80-110 °CMedium Impact: Needs to be optimized for each specific reaction.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)High Impact: Prevents catalyst deactivation by oxygen.

Experimental Protocols

Protocol 1: Synthesis of this compound via Miyaura Borylation

This protocol is a representative procedure based on common practices for Miyaura borylation of heteroaryl halides.

Materials:

  • 4-Chloroisoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-chloroisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and PdCl₂(dppf) (0.03 eq).

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine if necessary) or by recrystallization to afford the title compound.

Protocol 2: One-Pot Miyaura Borylation and Suzuki-Miyaura Coupling

This protocol outlines a one-pot procedure to synthesize a 4-arylisoquinoline, avoiding the isolation of the boronate ester intermediate.[1][3]

Materials:

  • 4-Chloroisoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Aqueous potassium carbonate (K₂CO₃) solution

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Borylation Step:

    • In a dry Schlenk flask under an inert atmosphere, combine 4-chloroisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and PdCl₂(dppf) (0.03 eq).

    • Add anhydrous 1,4-dioxane and degas the mixture.

    • Heat to 90-100 °C for 12-24 hours until the formation of the boronate ester is complete (monitored by TLC or GC-MS).

  • Suzuki-Miyaura Coupling Step:

    • Cool the reaction mixture to room temperature.

    • To the same flask, add the aryl bromide (1.0 eq), an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq), and potentially an additional portion of the palladium catalyst (0.02 eq).

    • Degas the mixture again and heat to 90-100 °C for another 6-12 hours, monitoring for the formation of the final product.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed in 4-Isoquinoline Boronate Reaction Check_Reaction_Type Identify Reaction: Miyaura Borylation or Suzuki Coupling? Start->Check_Reaction_Type Miyaura_Troubleshoot Troubleshooting Miyaura Borylation Check_Reaction_Type->Miyaura_Troubleshoot Borylation Suzuki_Troubleshoot Troubleshooting Suzuki Coupling Check_Reaction_Type->Suzuki_Troubleshoot Suzuki Coupling Check_Reagents Check Reagent Quality: - B₂pin₂ purity - Anhydrous Solvent - Active Catalyst - Dry Base (KOAc) Miyaura_Troubleshoot->Check_Reagents Check_Conditions_M Review Reaction Conditions: - Inert Atmosphere (O₂ exclusion) - Optimal Temperature (80-110°C) - Sufficient Reaction Time Miyaura_Troubleshoot->Check_Conditions_M Check_Side_Reactions_M Analyze for Side Reactions: - Protodeboronation (H₂O issue) - Homo-coupling (Base too strong?) Miyaura_Troubleshoot->Check_Side_Reactions_M Optimize_M Optimization Strategies: - Screen different mild bases - Use fresh catalyst/reagents - Ensure rigorous anhydrous setup Check_Reagents->Optimize_M Check_Conditions_M->Optimize_M Check_Side_Reactions_M->Optimize_M Check_Boronate_Quality Verify Boronate Ester Quality: - Purity from borylation step - Potential hydrolysis Suzuki_Troubleshoot->Check_Boronate_Quality Check_Conditions_S Review Reaction Conditions: - Appropriate Base (e.g., K₂CO₃, aq.) - Two-phase solvent system - Active Catalyst/Ligand Suzuki_Troubleshoot->Check_Conditions_S Check_Side_Reactions_S Analyze for Side Reactions: - Protodeboronation of starting material - Homo-coupling of aryl halide Suzuki_Troubleshoot->Check_Side_Reactions_S Optimize_S Optimization Strategies: - Screen different catalysts/ligands - Adjust base concentration/type - Consider one-pot procedure Check_Boronate_Quality->Optimize_S Check_Conditions_S->Optimize_S Check_Side_Reactions_S->Optimize_S

Caption: Troubleshooting workflow for low yield reactions.

One_Pot_Reaction_Workflow Start Start: 4-Haloisoquinoline + B₂pin₂ Borylation Miyaura Borylation (PdCl₂(dppf), KOAc, Dioxane) Start->Borylation Intermediate Intermediate: 4-Isoquinoline Boronate Ester (in situ) Borylation->Intermediate Add_Reagents Add: - Aryl Halide - Aqueous Base (K₂CO₃) - (Optional) More Catalyst Intermediate->Add_Reagents Suzuki Suzuki-Miyaura Coupling Add_Reagents->Suzuki Product Final Product: 4-Arylisoquinoline Suzuki->Product

Caption: Workflow for a one-pot borylation/Suzuki coupling.

References

Technical Support Center: Purification of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this boronic ester are its susceptibility to hydrolysis on silica gel, leading to the formation of the corresponding boronic acid, and its potential to streak or bind irreversibly to the stationary phase during column chromatography. The basic nitrogen of the isoquinoline ring can interact with acidic silanol groups on silica, causing poor separation and recovery.[1]

Q2: What are the common impurities found after the synthesis of this compound?

A2: Common impurities, particularly from a Miyaura borylation reaction, include unreacted starting materials (e.g., 4-bromoisoquinoline), homocoupled byproducts of the starting material, and the corresponding boronic acid from hydrolysis of the pinacol ester.[2][3] In some cases, symmetrical biphenyl impurities may also be observed.[3]

Q3: Is it always necessary to purify this compound before the next reaction step?

A3: Not always. If the crude product is of high purity as determined by NMR or LC-MS, it may be possible to use it directly in the subsequent reaction, such as a Suzuki-Miyaura coupling.[4] However, for sensitive downstream applications or to ensure reproducibility, purification is highly recommended.

Troubleshooting Guides

Issue 1: Low recovery or no elution of the product from a silica gel column.
  • Question: I am performing column chromatography on silica gel, but I am getting very low recovery of my product. It seems to be sticking to the column. What can I do?

  • Answer: This is a common issue due to the interaction of the basic isoquinoline nitrogen with the acidic silica gel. Here are several strategies to mitigate this problem:

    • Deactivate the Silica Gel: Pre-treat the silica gel with a base to neutralize the acidic silanol groups. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount (0.5-2%) of a tertiary amine like triethylamine or pyridine.[1]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina is a good alternative.[1][2] For particularly sensitive compounds, Florisil or cellulose can also be effective.[1]

    • Use Boric Acid-Impregnated Silica Gel: This method has been shown to be effective in reducing the over-adsorption of pinacol boronic esters on silica gel, leading to improved recovery.[5]

    • Work Quickly: Minimize the contact time of your compound with the silica gel by running the column as quickly as possible (flash chromatography).

Issue 2: The product is hydrolyzing to the boronic acid during purification.
  • Question: My analytical data (e.g., NMR or LC-MS) shows a significant amount of the corresponding boronic acid after column chromatography. How can I prevent this hydrolysis?

  • Answer: Hydrolysis of the pinacol boronic ester is a frequent problem, especially on standard silica gel. To prevent this:

    • Ensure Anhydrous Conditions: Use dry solvents and pack the column in a low-humidity environment if possible.

    • Use Deactivated or Alternative Stationary Phases: As mentioned in Issue 1, using deactivated silica, boric acid-impregnated silica, or alumina can reduce on-column hydrolysis.

    • Consider Recrystallization: If the crude product is sufficiently pure, recrystallization is an excellent purification method that avoids contact with silica gel altogether.

Issue 3: Poor separation of the product from impurities.
  • Question: I am having trouble separating my product from a close-running impurity on the TLC plate and column. How can I improve the separation?

  • Answer: Improving separation requires optimizing the chromatographic conditions:

    • Solvent System Optimization: Systematically screen different solvent systems with varying polarities. For isoquinoline derivatives, gradients of ethyl acetate in hexanes or dichloromethane in hexanes are good starting points. The addition of a small amount of a more polar solvent like methanol or a basic modifier like triethylamine can significantly alter selectivity.

    • Alternative Purification Technique: If chromatography is ineffective, consider recrystallization. A systematic approach to solvent screening for recrystallization is recommended.

    • Derivatization: In challenging cases, the boronic ester can be temporarily converted to a more easily purifiable derivative, such as a diethanolamine adduct or a potassium trifluoroborate salt.[6][7] These derivatives are often crystalline and can be purified by recrystallization before regenerating the boronic ester.

Experimental Protocols

Column Chromatography Purification

This is a general protocol that should be optimized for each specific case.

Table 1: Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica gel (deactivated with 1% triethylamine in the eluent), Neutral Alumina, or Boric Acid-Impregnated Silica Gel
Eluent System Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%) or Dichloromethane in Hexanes
Loading Technique Dry loading is often preferred to minimize solvent effects and improve resolution.
Monitoring Thin-Layer Chromatography (TLC) visualized under UV light (254 nm) and/or with a staining agent.

Detailed Methodology:

  • Preparation of the Stationary Phase:

    • Deactivated Silica: Prepare a slurry of silica gel in the initial, low-polarity eluent containing 1% (v/v) triethylamine.

    • Boric Acid-Impregnated Silica: Stir silica gel with a 10% aqueous solution of boric acid, followed by drying in an oven.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel or celite. After evaporating the solvent, carefully add the solid to the top of the column.

  • Elution: Start with a low-polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate or another suitable polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Table 2: Potential Recrystallization Solvents for Isoquinoline Derivatives

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78A good starting point for many aromatic compounds.[8]
Ethyl AcetateIntermediate77Suitable for compounds with intermediate polarity.[8]
TolueneNonpolar111Can be effective for less polar compounds.[8]
Heptane/HexaneNonpolar98 / 69Often used as an anti-solvent with a more polar solvent.[8]
Dichloromethane/HexaneMixture-A common solvent system for recrystallization.
Diethyl Ether/HexaneMixture-Another common solvent system for recrystallization.

Detailed Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Purity Assessment cluster_purification Purification Methods cluster_end Final Product start Crude this compound purity_check High Purity? (>95%) start->purity_check chromatography Column Chromatography purity_check->chromatography No recrystallization Recrystallization purity_check->recrystallization No pure_product Pure Product purity_check->pure_product Yes chromatography->pure_product recrystallization->pure_product

Caption: A logical workflow for deciding on the purification strategy.

Troubleshooting_Chromatography cluster_problem Problem Identification cluster_solutions Potential Solutions problem Low Recovery from Silica Gel Column deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) problem->deactivate_silica change_stationary_phase Use Alternative Stationary Phase (e.g., Alumina) problem->change_stationary_phase boric_acid_silica Use Boric Acid-Impregnated Silica Gel problem->boric_acid_silica recrystallize Attempt Recrystallization problem->recrystallize

Caption: Troubleshooting guide for low recovery during column chromatography.

References

Stability and storage conditions for isoquinoline-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of isoquinoline-4-boronic acid pinacol ester, a key reagent for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for isoquinoline-4-boronic acid pinacol ester?

A1: For long-term storage, it is recommended to store isoquinoline-4-boronic acid pinacol ester at 2-8°C.[1][2] It should be kept in a tightly sealed container to protect it from moisture and air. For extended periods, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.

Q2: How stable is isoquinoline-4-boronic acid pinacol ester at room temperature?

A2: While pinacol esters are generally more stable than their corresponding boronic acids, prolonged exposure to ambient conditions should be avoided.[3][4] For short-term needs, such as weighing or preparing for a reaction, the compound can be handled at room temperature. However, it is susceptible to hydrolysis, especially in the presence of moisture.

Q3: Is isoquinoline-4-boronic acid pinacol ester sensitive to light?

Q4: What solvents are suitable for dissolving isoquinoline-4-boronic acid pinacol ester?

A4: Isoquinoline-4-boronic acid pinacol ester is generally soluble in common organic solvents such as dichloromethane, diethyl ether, and tetrahydrofuran (THF).[5] Its solubility in water is low due to its hydrophobic nature.[5] For analytical purposes like HPLC, acetonitrile is often used as a diluent.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent reaction yields or failed reactions (e.g., Suzuki-Miyaura coupling). Degradation of the boronic ester due to improper storage or handling, leading to a lower effective concentration of the active reagent.- Ensure the reagent has been stored at 2-8°C under a dry, inert atmosphere. - Perform a purity check (e.g., by NMR or HPLC) before use. - When setting up reactions, handle the compound quickly and minimize its exposure to air and moisture. Use anhydrous solvents and techniques.
Appearance of a new, more polar spot on TLC analysis of the starting material. Hydrolysis of the pinacol ester to the corresponding isoquinoline-4-boronic acid. This is a common issue, especially if the compound has been exposed to moisture or acidic/basic conditions.[3][7]- Confirm the identity of the new spot by co-spotting with a known sample of the boronic acid, if available. - If hydrolysis has occurred, purification by column chromatography may be possible, but care must be taken as silica gel can promote further hydrolysis.[8] Using a non-polar eluent system and minimizing the time on the column is recommended.
Broad or tailing peaks during HPLC analysis. On-column hydrolysis of the pinacol ester to the boronic acid.[1][9][10][11] The presence of both species can lead to poor peak shape.- Use a reversed-phase HPLC method with a mobile phase that minimizes hydrolysis. A neutral or slightly basic pH may be preferable to acidic conditions.[1][12] - Employ a fast HPLC method to reduce the time the analyte spends on the column.[1] - Use a non-aqueous, aprotic diluent for sample preparation.[12]
Compound appears clumpy or discolored. Absorption of moisture from the atmosphere, which can lead to hydrolysis and potential degradation.- Discard the reagent if significant discoloration or clumping is observed, as its purity is likely compromised. - To prevent this, always store the compound in a desiccator or under an inert atmosphere.

Stability and Storage Conditions Summary

Parameter Condition Recommendation Notes
Temperature Long-term2-8°C[1][2]Refrigeration is crucial for maintaining long-term stability.
Short-termRoom TemperaturePermissible for weighing and immediate use in reactions.
Atmosphere StorageInert gas (Argon, Nitrogen)Highly recommended to prevent oxidation and hydrolysis.
HandlingDry conditionsMinimize exposure to atmospheric moisture.
Light StorageDark/Amber vialGeneral good practice for reactive organic compounds.
Containers StorageTightly sealedPrevents ingress of moisture and air.

Experimental Protocols

Protocol for Assessing the Stability of Isoquinoline-4-Boronic Acid Pinacol Ester

This protocol outlines a general method for determining the stability of isoquinoline-4-boronic acid pinacol ester under specific conditions (e.g., in a particular solvent at a set temperature).

1. Materials:

  • Isoquinoline-4-boronic acid pinacol ester
  • Anhydrous solvent of interest (e.g., THF, Dichloromethane)
  • Internal standard (e.g., a stable compound with a distinct NMR signal, such as 1,3,5-trimethoxybenzene)
  • NMR tubes
  • HPLC vials
  • HPLC system with a suitable column (e.g., C18)
  • NMR spectrometer

2. Procedure:

3. Data Analysis:

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Dry, Inert Gas) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_purity Assess Reagent Purity (NMR or HPLC) purity_ok Purity OK check_purity->purity_ok Yes purity_bad Degraded check_purity->purity_bad No hydrolysis_suspected Hydrolysis Suspected? (e.g., new polar spot on TLC) hydrolysis_yes Yes hydrolysis_suspected->hydrolysis_yes Yes hydrolysis_no No hydrolysis_suspected->hydrolysis_no No improper_handling Review Handling Procedure (Anhydrous techniques, inert atm.) handling_ok Handling OK improper_handling->handling_ok Yes handling_bad Improper Handling improper_handling->handling_bad No storage_ok->check_purity solution_storage Action: Discard and use fresh reagent. Implement proper storage. storage_bad->solution_storage purity_ok->hydrolysis_suspected solution_purify Action: Attempt purification or use fresh reagent. purity_bad->solution_purify hydrolysis_yes->solution_purify hydrolysis_no->improper_handling other_issues Investigate other experimental parameters. handling_ok->other_issues solution_handling Action: Refine experimental technique. handling_bad->solution_handling Stability_Testing_Workflow start Prepare Stock Solution (with internal standard for NMR) initial_analysis Initial Analysis (T=0) (NMR and/or HPLC) start->initial_analysis storage Store Solution under Test Conditions initial_analysis->storage time_point Take Aliquot at Predefined Time Intervals storage->time_point time_point->storage Continue study time_point_analysis Analyze Aliquot (NMR and/or HPLC) time_point->time_point_analysis compare Compare Results to T=0 time_point_analysis->compare end Determine Degradation Rate compare->end

References

Technical Support Center: Suzuki Coupling with Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during the Suzuki-Miyaura coupling of isoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of isoquinoline derivatives?

A1: The most frequently encountered side reactions include:

  • Homocoupling: The self-coupling of the boronic acid or ester reagent to form a biaryl byproduct. This is a very common issue in many Suzuki-Miyaura reactions.

  • Protodeboronation: The cleavage of the C-B bond of the organoboron reagent, which is then replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This leads to the formation of a simple isoquinoline without the desired coupled partner.

  • Dehalogenation: If your isoquinoline derivative is a halo-isoquinoline, this side reaction involves the replacement of the halogen atom with a hydrogen atom, leading to the undesired parent isoquinoline.

  • Catalyst Decomposition: The palladium catalyst can decompose, often forming palladium black, which reduces catalytic activity and can lead to incomplete reactions or the promotion of side reactions.

Q2: My reaction is sluggish and gives low yields. What are the potential causes when using an isoquinoline substrate?

A2: Low yields and slow reaction rates can stem from several factors:

  • Steric Hindrance: Bulky substituents near the coupling site on either the isoquinoline or the boronic acid can hinder the catalytic cycle.

  • Poor Catalyst/Ligand Choice: The electronic properties of the isoquinoline ring can influence the effectiveness of the palladium catalyst and ligand. For electron-poor isoquinolines, more electron-rich and bulky phosphine ligands are often required.

  • Base Incompatibility: The choice and strength of the base are critical. An inappropriate base can lead to catalyst deactivation or promote side reactions over the desired coupling.

  • Low Reaction Temperature: While higher temperatures can sometimes promote side reactions, an insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Q3: I am observing significant amounts of a homocoupled product from my boronic acid. How can I minimize this?

A3: To reduce homocoupling, consider the following strategies:

  • Use a Less Reactive Boron Reagent: Boronic esters (like pinacol esters) are often more stable and less prone to homocoupling than their corresponding boronic acids.

  • Control Stoichiometry: Using a slight excess of the boronic acid reagent (e.g., 1.1-1.5 equivalents) can sometimes favor the cross-coupling reaction. However, a large excess can lead to more homocoupling.

  • Optimize the Base: A weaker base or a carefully controlled amount of a strong base can sometimes disfavor the pathways leading to homocoupling.

  • Lower the Catalyst Loading: High concentrations of the palladium catalyst can sometimes promote the homocoupling side reaction.

Q4: How can I prevent protodeboronation of my boronic acid reagent?

A4: Protodeboronation is often exacerbated by the presence of water or other protic sources. To minimize this:

  • Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Choose the Right Base: Some bases can introduce water (e.g., hydrated salts) or promote protodeboronation. Using anhydrous bases like K3PO4 or CsF can be beneficial.

  • Reaction Time: Prolonged reaction times can increase the likelihood of protodeboronation. Monitor the reaction progress (e.g., by TLC or LC-MS) and work it up as soon as it is complete.

Troubleshooting Guide

This guide addresses specific issues with quantitative data and detailed protocols.

Issue 1: Dominant Homocoupling of the Boronic Acid Partner

When coupling a halo-isoquinoline with an arylboronic acid, the formation of a biaryl byproduct from the boronic acid is a common problem.

Troubleshooting Workflow

start High Homocoupling Observed step1 Switch to Boronic Ester (e.g., Pinacol Ester) start->step1 More Stable Reagent step2 Optimize Base (e.g., K3PO4, Cs2CO3) step1->step2 Fine-tune Reactivity step3 Use a Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) step2->step3 Promote Cross-Coupling step4 Lower Catalyst Loading (e.g., from 2 mol% to 1 mol%) step3->step4 Reduce Side Reactions end Homocoupling Minimized step4->end start High Protodeboronation Observed step1 Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) start->step1 Remove Water step2 Use Anhydrous Base (e.g., K3PO4, CsF) step1->step2 Avoid Hydrated Bases step3 Increase Boronic Acid Equivalents (e.g., to 1.5 eq) step2->step3 Compensate for Loss step4 Monitor Reaction Time (Avoid Prolonged Heating) step3->step4 Prevent Degradation end Protodeboronation Minimized step4->end IsoQ_X Isoquinoline-X OxAdd Oxidative Addition (IsoQ-Pd(II)-X) IsoQ_X->OxAdd Ar_BOH Ar-B(OH)2 Transmetal Transmetalation (IsoQ-Pd(II)-Ar) Ar_BOH->Transmetal Homocoupling Side Product (Ar-Ar) Ar_BOH->Homocoupling Homocoupling Protodeboronation Side Product (Ar-H) Ar_BOH->Protodeboronation Protodeboronation (+ H+ source) Pd0 Pd(0) Catalyst Pd0->OxAdd Base Base Base->Transmetal OxAdd->Transmetal Transmetalation Dehalogenation Side Product (Isoquinoline-H) OxAdd->Dehalogenation β-Hydride Elimination or Hydrodehalogenation Desired Desired Product (Isoquinoline-Ar) Transmetal->Desired Reductive Elimination

Technical Support Center: Solubility Enhancement for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice for improving the solubility of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (also known as isoquinoline-4-boronic acid pinacol ester) during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that is generally soluble in common organic solvents but has low solubility in water.[1][2] The pinacol ester group increases its solubility in organic solvents compared to the parent boronic acid.[3][4] Like many nitrogen heterocycles, its solubility in aqueous solutions can be significantly influenced by pH.[5]

Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What is the likely cause and what should I do?

A2: This is a common issue known as precipitation upon dilution, which occurs when the final concentration of the compound exceeds its kinetic solubility in the aqueous medium.[6][7] The DMSO concentration in the final solution might also be too low to maintain solubility. To resolve this, you can try pre-warming the aqueous media, adding the stock solution dropwise while stirring, or lowering the final test concentration of the compound.[6][7]

Q3: Is this compound stable to changes in pH or temperature?

A3: The pinacol boronic ester functional group can be sensitive to hydrolysis, especially under harsh acidic or basic conditions.[8][9][10] The isoquinoline moiety, being a weak base (pKa of ~5.14-5.4), will become protonated in acidic conditions.[5][11] While gentle heating can aid dissolution, prolonged exposure to high temperatures should be avoided to prevent potential degradation. The stability of boronic esters is influenced by factors like pH, temperature, and steric hindrance.[8][9]

Q4: Can I use pH adjustment to improve the aqueous solubility of this compound?

A4: Yes, pH adjustment is a primary strategy for this molecule. The isoquinoline nitrogen is basic and can be protonated by adding a dilute acid (e.g., HCl) to lower the pH.[5] This forms a more polar salt, which is typically much more soluble in water and other polar solvents.[12][13]

Troubleshooting Guide for Solubility Enhancement

If you are encountering solubility issues, follow this systematic approach. The diagram below illustrates a logical workflow for addressing poor solubility.

G start Compound Fails to Dissolve solvent Attempt Dissolution in Common Organic Solvents (e.g., DMSO, DMF, DCM, Chloroform) start->solvent check1 Is it soluble? solvent->check1 heat Apply Gentle Heating (e.g., 30-40°C) with Stirring check1->heat No success Proceed with Experiment check1->success Yes check2 Is it soluble? heat->check2 cosolvent Use a Co-solvent System (e.g., DMSO/Water, Ethanol/Buffer) check2->cosolvent No check2->success Yes check3 Is it soluble? cosolvent->check3 ph_adjust For Aqueous Media: Adjust pH to Acidic Range (e.g., pH 3-5) to Form Salt check3->ph_adjust No check3->success Yes check4 Is it soluble? ph_adjust->check4 check4->success Yes fail Consider Reformulation or Alternative Compound check4->fail No

Caption: Decision workflow for improving compound solubility.

Summary of Solubility Enhancement Techniques
TechniqueMethodologyRecommended Solvents/ReagentsProsCons & Considerations
Common Organic Solvents Dissolve the compound by vortexing or sonicating at room temperature.Aprotic Polar: DMSO, DMFChlorinated: Dichloromethane (DCM), ChloroformEthers: THF, Diethyl EtherSimple and effective for creating concentrated stock solutions.[6][14]May not be compatible with all experimental systems (e.g., cell-based assays).[13]
Gentle Heating Warm the solvent/compound mixture gently (e.g., 30-40°C) with constant stirring.Any of the above organic solvents or aqueous buffers.Can significantly increase the rate of dissolution and solubility limit.[6]Risk of compound degradation. The pinacol ester may be sensitive to prolonged heating.[8] Solution may precipitate upon cooling.
Co-solvency Prepare the solution in a mixture of a miscible organic solvent and an aqueous buffer.DMSO/Water, Ethanol/PBS, Propylene Glycol/Water.Balances solubilizing power of organic solvents with the requirements of an aqueous assay environment.[15]The final concentration of the organic solvent must be optimized to avoid toxicity or artifacts in biological assays.[13]
pH Adjustment For aqueous solutions, add a dilute acid dropwise to lower the pH and protonate the isoquinoline nitrogen.Dilute HCl, Dilute Acetic Acid in Water or Buffer.Highly effective for increasing aqueous solubility by forming a more soluble salt.[5]The boronic ester bond may be susceptible to hydrolysis at very low pH.[8][16] The change in pH must be compatible with the experimental assay.
Formulation with Excipients Co-formulate the compound with solubilizing agents like cyclodextrins.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Mannitol.Can significantly enhance aqueous solubility and stability.[6] Mannitol has been shown to increase the solubility of boronic acids.[17]Requires additional formulation development and characterization. May interfere with some assays.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To identify suitable solvents or solvent systems for the compound.

Materials:

  • This compound

  • Selection of test solvents (e.g., DMSO, Ethanol, Methanol, DCM, Water, PBS buffer pH 7.4)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer and/or sonicator

  • Analytical balance

Methodology:

  • Weigh approximately 1-2 mg of the compound into separate, labeled vials.

  • Add a small, precise volume of the first test solvent (e.g., 100 µL) to a vial.

  • Vortex the vial vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate for 5-10 minutes.

  • Visually inspect the solution against a dark background for any undissolved particles.

  • If the compound dissolves completely, record the solvent and the approximate concentration (e.g., >10-20 mg/mL).

  • If the compound does not dissolve, add another aliquot of solvent (e.g., 100 µL) and repeat steps 3-4, recalculating the concentration upon dissolution.

  • Repeat the process for all selected solvents to determine a qualitative or semi-quantitative solubility profile.

Protocol 2: pH-Dependent Aqueous Solubility Test

Objective: To determine if lowering the pH improves the compound's solubility in an aqueous buffer.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Dilute Hydrochloric Acid (0.1 M HCl)

  • pH meter or pH strips

  • 96-well plate or clear microcentrifuge tubes

Methodology:

  • Prepare a series of test buffers by adjusting the pH of your starting buffer. For example, create buffers at pH 7.4 (control), 6.0, 5.0, and 4.0 using the 0.1 M HCl.

  • In separate tubes or wells, add a fixed volume of each buffer (e.g., 990 µL).

  • Add 10 µL of the 10 mM DMSO stock solution to each buffer, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mix gently and incubate at the desired experimental temperature (e.g., room temperature or 37°C) for 15-30 minutes.

  • Visually inspect each solution for signs of precipitation (cloudiness, visible particles). A simple method is to check for light scattering (nephelometry) using a plate reader.[6]

  • Compare the clarity of the solutions. Increased clarity at lower pH values indicates the formation of a more soluble salt, confirming that pH adjustment is an effective strategy.

References

Catalyst and ligand selection for isoquinoline-4-boronic acid pinacol ester coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of isoquinoline-4-boronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for the Suzuki-Miyaura coupling of isoquinoline-4-boronic acid pinacol ester?

A1: For a starting point, a common set of conditions involves a palladium catalyst with a phosphine ligand, a suitable base, and an appropriate solvent system. Based on successful couplings of similar isoquinoline derivatives, a reliable starting point would be to use a catalyst system like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[1] A common base is K₂CO₃ or K₃PO₄, and a typical solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[2]

Q2: My isoquinoline-4-boronic acid pinacol ester appears to be degrading during the reaction. What is the likely cause and how can I prevent it?

A2: Boronic acids and their esters, especially heteroaryl derivatives, can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source.[1][3] While pinacol esters are generally more stable than the corresponding boronic acids, degradation can still occur, particularly under harsh conditions.[4] To minimize this, ensure you are using anhydrous solvents and reagents if the protocol allows. Additionally, using a milder base or carefully controlling the reaction temperature and time can help preserve the integrity of your boronic ester.

Q3: I am observing low to no yield in my coupling reaction. What are the most common causes?

A3: Low or no yield in Suzuki-Miyaura couplings can stem from several factors:

  • Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or impurities. It is crucial to handle catalysts under an inert atmosphere.[2]

  • Suboptimal Ligand: The chosen phosphine ligand may not be suitable for the specific electronic properties of the isoquinoline substrate. For electron-deficient heteroaryls like isoquinoline, bulky and electron-donating ligands are often more effective.[5]

  • Inappropriate Base: The strength and type of base are critical for the transmetalation step. An unsuitable base can lead to incomplete reaction or side reactions.

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to catalyst decomposition.

Q4: Are there specific catalyst and ligand systems that have proven effective for challenging isoquinoline couplings?

A4: Yes, for challenging Suzuki couplings involving electron-deficient heteroaromatics, specific catalyst systems have been shown to be highly effective. For the coupling of an isoquinoline-8-ylboronic acid, the use of PdCl₂(dtbpf) as a catalyst has been reported to be successful. The dtbpf ligand, with its bulky tert-butyl groups, is particularly effective in facilitating both oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[5] Buchwald-type ligands, such as XPhos and SPhos, in combination with a palladium source like Pd₂(dba)₃, are also excellent choices for difficult couplings.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (Pd source or ligand).Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst that is more air-stable. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[2]
Suboptimal catalyst/ligand combination.Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, dtbpf).[5]
Incorrect base selection.Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for any signs of decomposition. Microwave irradiation can sometimes be beneficial for sluggish reactions.
Formation of Side Products (e.g., Homocoupling) Non-optimal reaction conditions.Adjust the stoichiometry of the reactants. Lowering the catalyst loading or changing the ligand can sometimes suppress homocoupling.
Incomplete Consumption of Starting Material Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Poor solubility of reactants.Choose a solvent system in which all reactants are fully soluble at the reaction temperature. Common solvents include 1,4-dioxane, toluene, and DMF, often with water as a co-solvent.[2]
Protodeboronation of Isoquinoline-4-boronic acid pinacol ester Presence of protic impurities or excess water.Use anhydrous solvents and dry reagents. While some water is often necessary for the reaction, excessive amounts can promote protodeboronation.
Harsh basic conditions.Consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a fluoride-based base like CsF.

Catalyst and Ligand Selection for Isoquinoline Coupling

The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling with isoquinoline derivatives. The following table summarizes some catalyst systems used for the coupling of various substituted isoquinolines.

Catalyst PrecursorLigandBaseSolventSubstrateYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O6-Bromoisoquinoline-1-carbonitrile64-75
PdCl₂(dtbpf)dtbpfK₂CO₃ACN/H₂OIsoquinoline-8-ylboronic acid35-69

Data for 6-Bromoisoquinoline-1-carbonitrile coupling is generalized from a patent source.[2] Data for Isoquinoline-8-ylboronic acid is from a one-pot synthesis of triazines.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Isoquinoline with Isoquinoline-4-boronic acid pinacol ester

This protocol is a generalized starting point and may require optimization for specific substrates.

Materials:

  • Halogenated isoquinoline (1.0 equiv)

  • Isoquinoline-4-boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To the reaction vessel, add the halogenated isoquinoline, isoquinoline-4-boronic acid pinacol ester, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent and water (a common ratio is 4:1 to 10:1 organic solvent to water) via syringe. Then, add the palladium catalyst.[2]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Visualizations

Experimental_Workflow A 1. Reaction Setup (Reactants & Base) B 2. Inert Atmosphere (Purge with N2/Ar) A->B C 3. Add Degassed Solvents & Catalyst B->C D 4. Heat & Stir C->D E 5. Monitor Progress (TLC/LC-MS) D->E E->D Incomplete? F 6. Workup (Extraction & Washing) E->F Complete? G 7. Purification (Chromatography) F->G H Pure Product G->H

General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Flowchart start Low/No Yield? q1 Is the catalyst active? start->q1 s1 Use fresh catalyst/ligand. Ensure inert atmosphere. q1->s1 No q2 Is the base appropriate? q1->q2 Yes s1->q2 s2 Screen different bases (K2CO3, K3PO4, Cs2CO3). q2->s2 No q3 Are reactants soluble? q2->q3 Yes s2->q3 s3 Change solvent system. q3->s3 No q4 Is temperature optimal? q3->q4 Yes s3->q4 s4 Increase temperature or use microwave heating. q4->s4 No end Reaction Optimized q4->end Yes s4->end

Troubleshooting flowchart for low-yield Suzuki-Miyaura couplings.

References

Technical Support Center: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound with aryl halides.

Issue 1: Low or No Product Yield

Low or no yield of the desired 4-arylisoquinoline product is a frequent challenge. The following sections break down potential causes and solutions.

Inadequate Catalyst Activity

Possible Cause: The palladium catalyst is not being activated or is decomposing prematurely.

Solutions:

  • Catalyst Choice: While various palladium catalysts can be effective, Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used for similar heteroaromatic systems. If one is failing, consider trying the other.

  • Ligand Selection: For challenging couplings, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can improve catalyst stability and activity.

  • Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst. Degas all solvents thoroughly.

Ineffective Base

Possible Cause: The chosen base may not be optimal for the specific substrates and solvent system, leading to inefficient transmetalation.

Solutions:

  • Base Screening: The choice of base is critical. A screening of different bases is recommended. Inorganic bases are generally preferred.

  • Solubility: Ensure the chosen base has some solubility in the reaction medium. For aqueous/organic solvent mixtures, bases like Na₂CO₃, K₂CO₃, and K₃PO₄ are often effective.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

BaseTypical Yield Range (%)Notes
Na₂CO₃85-98%A commonly used and effective base in aqueous solvent mixtures.
K₂CO₃80-95%Similar to Na₂CO₃, often used interchangeably.
K₃PO₄75-92%A stronger base that can be effective for less reactive aryl chlorides.
Cs₂CO₃88-97%Often gives excellent yields but is more expensive.
KOH70-90%A strong base that can sometimes lead to side reactions.[1]
NaOH~70%High basicity can be detrimental in some cases.[1]
KFModerate to HighFluoride ions can play a unique role in activating the boronic ester.[1]
Et₃N (Triethylamine)< 20%Organic bases are often less effective for this type of coupling.

Data compiled from studies on Suzuki-Miyaura reactions and is illustrative. Yields are highly dependent on specific substrates and conditions.[1][2][3]

Sub-optimal Solvent and Temperature

Possible Cause: The reaction solvent may not be suitable for dissolving the reactants or for the stability of the catalytic species at the reaction temperature.

Solutions:

  • Solvent Choice: A mixture of an organic solvent and water is often optimal. Common choices include:

    • Dioxane/H₂O

    • Toluene/H₂O

    • DMF/H₂O

    • THF/H₂O

  • Temperature: Most Suzuki couplings with aryl bromides proceed well between 80-100 °C. If the reaction is sluggish, a modest increase in temperature may help. For more reactive aryl iodides, lower temperatures may be sufficient.

Issue 2: Presence of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Homocoupling of the Boronic Ester

Possible Cause: This occurs when the boronic ester reacts with itself. It is often promoted by the presence of oxygen.

Solutions:

  • Strict Inert Atmosphere: Meticulous degassing of solvents and maintaining an inert atmosphere throughout the reaction is crucial.

  • Controlled Addition: In some cases, slow addition of the boronic ester to the reaction mixture can minimize its concentration and reduce homocoupling.

Protodeboronation

Possible Cause: The C-B bond of the isoquinoline boronic ester is cleaved and replaced by a C-H bond, regenerating isoquinoline. This can be caused by excess water or acidic impurities.

Solutions:

  • Anhydrous Solvents (if applicable): While many Suzuki reactions tolerate water, if protodeboronation is a major issue, using anhydrous solvents and bases may be necessary.

  • Base Choice: The base plays a role in the equilibrium between the boronic ester and the more reactive boronate species. A suitable base helps to favor the productive coupling pathway.

Issue 3: Difficulty in Product Purification

Possible Cause: The product may be difficult to separate from starting materials, byproducts, or catalyst residues.

Solutions:

  • Aqueous Workup: After the reaction, a standard aqueous workup can help to remove inorganic salts.

  • Filtration: Passing the crude product through a plug of silica gel or celite can remove palladium residues.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the final product. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, this compound, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent, followed by an aqueous solution of the base.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be decomposing on the TLC plate. What could be the cause?

A1: Boronic esters can sometimes be unstable on silica gel, leading to streaking or decomposition on the TLC plate. This is a form of protodeboronation. While this can be an issue, it doesn't always mean the reaction is failing. It is best to monitor the reaction by observing the consumption of the aryl halide and the appearance of the product spot.

Q2: Can I use an aryl chloride as a coupling partner?

A2: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. The coupling may require a more active catalyst system (e.g., one with a more electron-rich and bulky ligand like XPhos or SPhos), a stronger base (like K₃PO₄), and higher reaction temperatures.

Q3: How can I tell if my palladium catalyst is active?

A3: A color change is often indicative of the reaction proceeding. For example, a reaction mixture with Pd(PPh₃)₄ will typically turn from a pale yellow to a darker, often black or brown, suspension as the active Pd(0) species is formed and reacts. However, color is not always a reliable indicator of success. The best way to confirm catalyst activity is to monitor the reaction for product formation.

Q4: Is it necessary to use a large excess of the boronic ester?

A4: It is common to use a slight excess of the boronic ester (1.1-1.5 equivalents) to ensure complete consumption of the often more valuable aryl halide. However, a large excess should be avoided as it can lead to increased homocoupling and make purification more difficult.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield check_catalyst Check Catalyst System start->check_catalyst check_base Evaluate Base check_catalyst->check_base Catalyst OK catalyst_options Change Catalyst (e.g., PdCl2(dppf)) Use Bulky Ligand (e.g., SPhos) Ensure Inert Atmosphere check_catalyst->catalyst_options check_conditions Assess Reaction Conditions check_base->check_conditions Base OK base_options Screen Bases (Na2CO3, K3PO4) Ensure Solubility check_base->base_options side_reactions Investigate Side Reactions check_conditions->side_reactions Conditions OK conditions_options Change Solvent (Dioxane/H2O) Adjust Temperature (80-100 °C) check_conditions->conditions_options purification_issue Purification Difficulty side_reactions->purification_issue Side Reactions Minimized success Improved Yield purification_issue->success Purification Successful catalyst_options->check_base Re-evaluate base_options->check_conditions Re-evaluate conditions_options->side_reactions Re-evaluate

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation (Ar-B(OR)2 + Base) PdII->Transmetalation PdII_Ar R-Pd(II)-Ar Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product R-Ar (Product) RedElim->Product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

How to prevent deboronation of isoquinoline boronic esters during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline boronic esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent deboronation and other common side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of des-borylated isoquinoline in my reaction mixture. What is causing this, and how can I prevent it?

A1: The primary cause of this side product is a reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This is a common issue with heteroaromatic boronic acids and esters, including those of isoquinoline. The propensity for protodeboronation is highly dependent on the reaction conditions.

Key Factors Influencing Protodeboronation:

  • pH and Base: Protodeboronation is often catalyzed by both acid and, more commonly, base.[1] Strong aqueous bases can accelerate the hydrolysis of the boronic ester to the more labile boronic acid, which can then readily undergo protodeboronation.

  • Water: The presence of water, often from solvents or bases, provides the proton source for protodeboronation.

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

  • Reaction Time: Prolonged exposure to harsh reaction conditions increases the likelihood of deboronation.

  • Palladium Catalyst and Ligands: The choice of palladium catalyst and phosphine ligand can significantly impact the rate of protodeboronation. Bulky electron-rich ligands, while often promoting the desired cross-coupling, can also accelerate palladium-catalyzed protodeboronation.[2][3][4]

Strategies to Prevent Protodeboronation:

  • Use a More Stable Boronic Ester: Instead of the commonly used pinacol (Pin) ester, consider using more robust alternatives like N-methyliminodiacetic acid (MIDA) esters or neopentyl glycol esters. MIDA esters are particularly stable and can be used in "slow-release" strategies where the active boronic acid is generated in situ at a low concentration.[5][6]

  • Employ Anhydrous Conditions: The use of anhydrous solvents and bases can significantly suppress protodeboronation by minimizing the presence of a proton source.[7][8] A recommended system for challenging heteroaryl couplings involves the use of potassium trimethylsilanolate (TMSOK) as a soluble, anhydrous base.[7][9]

  • Optimize the Base: If aqueous conditions are necessary, use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Judicious Choice of Catalyst and Ligand: For isoquinoline boronic esters, catalyst systems with less bulky ligands might be preferable to minimize palladium-catalyzed protodeboronation.[2][3][4] However, this needs to be balanced with the need for a sufficiently active catalyst for the desired cross-coupling.

Q2: My Suzuki-Miyaura coupling reaction with an isoquinoline boronic ester is giving a low yield, even with minimal protodeboronation. What are other potential issues?

A2: Low yields in the absence of significant protodeboronation can stem from several other factors:

  • Catalyst Inhibition: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially inhibiting the catalyst.

  • Inefficient Transmetalation: The transfer of the isoquinoline group from boron to palladium (transmetalation) can be a slow step, especially for electron-deficient heteroaromatics.

  • Homocoupling: The boronic ester can react with itself to form an isoquinoline-isoquinoline homodimer.

  • Poor Solubility: The isoquinoline boronic ester or other reaction components may have poor solubility in the chosen solvent system, leading to a sluggish reaction.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: Experiment with different palladium sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and a variety of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to find the optimal combination for your specific substrates. For heteroaryl couplings, specialized ligands are often required.

  • Solvent Optimization: Ensure your substrates are soluble in the reaction mixture. Common solvents for Suzuki reactions include dioxane, toluene, and THF, often with a co-solvent like water if using an aqueous base. For anhydrous conditions, THF or dioxane are good choices.[7]

  • Additive Effects: The addition of trimethyl borate has been shown to enhance reaction rates in anhydrous Suzuki-Miyaura couplings of heteroaromatics by solubilizing boronate complexes and preventing catalyst poisoning.[7]

  • Check Reagent Quality: Ensure your boronic ester, aryl halide, and all other reagents are pure and dry.

Q3: Should I use an isoquinoline boronic acid, a pinacol ester, or a MIDA ester for my Suzuki-Miyaura reaction?

A3: The choice of boron reagent is a critical parameter for a successful coupling reaction. Here's a general guide:

  • Isoquinoline Boronic Acids: While commercially available, free boronic acids of heteroaromatics are often the least stable and most prone to protodeboronation and other decomposition pathways. They are best used immediately after preparation or purification.

  • Isoquinoline Pinacol Boronic Esters (Pin): These are more stable than the corresponding boronic acids and are widely used. They are generally suitable for purification by column chromatography. However, they can still undergo hydrolysis and subsequent protodeboronation under basic aqueous conditions.

  • Isoquinoline MIDA Boronic Esters: These are highly stable, crystalline solids that are exceptionally resistant to hydrolysis and protodeboronation.[5][10] They are ideal for multi-step syntheses where the boronic acid moiety needs to be carried through several reaction steps. In Suzuki-Miyaura reactions, they act as slow-release reservoirs for the active boronic acid, which can minimize side reactions. For challenging couplings involving sensitive isoquinoline substrates, MIDA esters are often the superior choice.[5][11]

Data Presentation

Table 1: Qualitative Comparison of Different Boronic Acid Derivatives for Isoquinoline Systems

Boron DerivativeRelative StabilityEase of HandlingPropensity for ProtodeboronationSuitability for Iterative Cross-Coupling
Boronic Acid LowModerateHighNo
Pinacol Ester ModerateGoodModerateLimited
Neopentyl Glycol Ester Moderate-HighGoodLow-ModerateLimited
MIDA Ester HighExcellentVery LowYes
Trifluoroborate Salt HighGoodLowYes

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Isoquinoline Boronic Pinacol Ester under Anhydrous Conditions

This protocol is adapted from conditions reported to be effective for challenging heteroaryl-heteroaryl couplings.[7]

Materials:

  • Isoquinoline boronic pinacol ester (1.1 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Pd-P(t-Bu)₃-G3 catalyst (2 mol %)

  • Potassium trimethylsilanolate (TMSOK) (1.5 equiv)

  • Trimethyl borate (3.0 equiv)

  • Anhydrous 1,4-dioxane (to make a 0.5 M solution with respect to the halide)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the isoquinoline boronic pinacol ester, the aryl/heteroaryl halide, and the palladium catalyst.

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Under a positive pressure of argon, add the anhydrous 1,4-dioxane via syringe.

  • Add the trimethyl borate via syringe.

  • In a separate oven-dried flask, dissolve the TMSOK in anhydrous 1,4-dioxane. Add this solution dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of an Isoquinoline Boronic MIDA Ester

This protocol is a general procedure for the synthesis of MIDA boronates from boronic acids.[12][13][14]

Materials:

  • Isoquinoline boronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) anhydride (3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add the MIDA anhydride and the isoquinoline boronic acid.

  • Cap the flask with a septum, evacuate, and backfill with nitrogen.

  • Add anhydrous 1,4-dioxane via syringe to form a suspension.

  • Heat the flask in an oil bath at 70 °C for 24 hours. A white precipitate should form.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude MIDA boronate can often be purified by precipitation from a solvent system like acetone/diethyl ether.

Visualizations

Deboronation_Pathway Ester Isoquinoline Boronic Ester (e.g., Pinacol Ester) Acid Isoquinoline Boronic Acid Ester->Acid H₂O, Base/Acid Product Isoquinoline (Deboronated Product) Acid->Product H⁺ Source (e.g., H₂O)

Caption: General pathway for the protodeboronation of isoquinoline boronic esters.

Troubleshooting_Workflow Start Low Yield in Isoquinoline Coupling Check_Deboronation Significant Protodeboronation? Start->Check_Deboronation Stable_Ester Use More Stable Ester (MIDA, Neopentyl) Check_Deboronation->Stable_Ester Yes Catalyst Screen Catalyst and Ligand Check_Deboronation->Catalyst No Yes_Deboron Yes No_Deboron No Anhydrous Switch to Anhydrous Conditions (TMSOK) Milder_Base Use Milder Base (K₃PO₄, Cs₂CO₃) Lower_Temp Lower Reaction Temperature Solvent Optimize Solvent for Solubility Additive Consider Additives (Trimethyl Borate) Reagents Check Reagent Purity

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions of isoquinoline boronic esters.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What is the typical work-up procedure for a Suzuki-Miyaura coupling reaction using this compound?

A typical aqueous work-up procedure is employed to isolate the product of a Suzuki-Miyaura coupling reaction involving this compound. The general steps are as follows:

  • Quenching: After the reaction is complete, it is cooled to room temperature and quenched, often by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The product is extracted from the aqueous phase using an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). This step should be repeated multiple times to ensure complete extraction of the product.

  • Washing: The combined organic layers are washed with water and then with brine (a saturated aqueous solution of NaCl). The water wash helps to remove water-soluble impurities and inorganic salts, while the brine wash aids in the removal of residual water from the organic layer.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any remaining traces of water.

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel.[1][2]

Q2: What are the common side reactions and byproducts I should be aware of?

Several side reactions can occur during a Suzuki-Miyaura coupling, leading to the formation of byproducts that can complicate purification. The most common include:

  • Homocoupling of the boronic ester: This results in the formation of a bi-isoquinoline dimer. This side reaction is often promoted by the presence of oxygen, so it is crucial to properly degas the reaction mixture and maintain an inert atmosphere.[3]

  • Protodeboronation: The boronic ester can be cleaved from the isoquinoline ring and replaced with a hydrogen atom, leading to the formation of isoquinoline as a byproduct. This is more likely to occur in the presence of excess base or water, especially at elevated temperatures.[3] Pinacol esters, such as the one in the title compound, are generally more stable and less prone to protodeboronation compared to the corresponding boronic acids.[2]

  • Dehalogenation of the aryl halide: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Formation of boronic acid: During the aqueous work-up, the pinacol ester can hydrolyze to the corresponding boronic acid. While this is often a necessary step for the catalytic cycle, any unreacted boronic ester that hydrolyzes during work-up can complicate purification.[4]

Q3: I am having trouble purifying my 4-arylisoquinoline product. What are some common purification challenges and how can I address them?

Purification of 4-arylisoquinoline products from Suzuki reactions can be challenging due to the similar polarities of the product, starting materials, and byproducts. Here are some common issues and potential solutions:

  • Co-elution of product and starting materials/byproducts: If the desired product and impurities have similar Rf values on TLC, separation by standard column chromatography can be difficult.

    • Solution: Try different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Adding a small amount of a polar solvent like methanol to the eluent can sometimes improve separation. For nitrogen-containing heterocyclic compounds, adding a small amount of a base like triethylamine (Et₃N) to the eluent can sometimes improve peak shape and separation by minimizing interactions with the acidic silica gel. Conversely, if the impurity is basic, adding a small amount of acetic acid might help it adhere more strongly to the silica.[5]

  • Residual palladium catalyst: The palladium catalyst can often contaminate the final product.

    • Solution: Filtering the reaction mixture through a pad of Celite before the aqueous work-up can help remove some of the palladium black.[2] During the work-up, washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help to sequester and remove residual palladium.

  • Product is a solid that is difficult to handle:

    • Solution: Recrystallization can be an effective purification method if a suitable solvent system can be found. This can be a good alternative or a final purification step after column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Inappropriate base or solvent. 4. Low reaction temperature. 5. Degradation of the boronic ester.1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure thorough degassing of the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen). 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water). 4. Increase the reaction temperature, potentially using microwave irradiation to accelerate the reaction. 5. Use the boronic ester as soon as possible after it is obtained, and store it under inert atmosphere at a low temperature.
Significant Homocoupling of the Boronic Ester Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.
Significant Protodeboronation 1. Excess base. 2. Prolonged reaction time at high temperature. 3. Presence of excess water.1. Use the stoichiometric amount or a slight excess of base. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 3. Ensure anhydrous solvents are used if the reaction protocol calls for it.
Difficulty in Removing Palladium Residues Inefficient removal during work-up and chromatography.1. Filter the reaction mixture through Celite before extraction. 2. Wash the organic extract with a solution of a chelating agent. 3. Use a specialized silica gel or resin designed for palladium scavenging during chromatography.
Product and Impurities Co-elute During Chromatography Similar polarity of the compounds.1. Experiment with different eluent systems, including adding modifiers like triethylamine or acetic acid. 2. Consider using a different stationary phase for chromatography (e.g., alumina). 3. Attempt purification by recrystallization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3, typically 1-5 mol%).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (often 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Follow the detailed work-up procedure outlined in the FAQs and the workflow diagram below.

Visualizations

Diagram 1: General Experimental Workflow for Suzuki-Miyaura Coupling

G General Experimental Workflow for Suzuki-Miyaura Coupling cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_purification Purification A Combine Aryl Halide, Isoquinoline Boronic Ester, and Base B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat and Stir under Inert Atmosphere C->D E Cool to Room Temperature and Quench with Water D->E Reaction Completion F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Wash Organic Layer with Water and Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Filter and Concentrate H->I J Column Chromatography I->J Crude Product K Recrystallization (Optional) J->K L Pure 4-Arylisoquinoline Product K->L

Caption: A flowchart illustrating the key stages of a Suzuki-Miyaura coupling reaction, from setup to the final purified product.

Diagram 2: Troubleshooting Logic for a Failed Suzuki-Miyaura Reaction

G Troubleshooting a Failed Suzuki-Miyaura Reaction cluster_conditions Condition Optimization Start Low or No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Inert Ensure Inert Atmosphere Catalyst->Inert If catalyst is active Success Improved Yield Catalyst->Success Use fresh catalyst Reagents Verify Reagent Quality Inert->Reagents If atmosphere is inert Inert->Success Improve degassing Conditions Optimize Reaction Conditions Reagents->Conditions If reagents are pure Reagents->Success Use pure starting materials Conditions->Success Systematic Optimization Base Screen Bases Conditions->Base Solvent Screen Solvents Base->Solvent Temp Vary Temperature Solvent->Temp

Caption: A decision-making diagram for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline and Other Isoquinoline Boronic Esters in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a privileged motif, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The ability to functionalize this core structure efficiently is paramount for modern medicinal chemistry. Isoquinoline boronic esters, particularly as pinacol esters, are key building blocks in this endeavor, primarily serving as versatile coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This guide provides an objective comparison of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline against other positional isomers, focusing on their synthesis, reactivity in Suzuki-Miyaura coupling, and stability.

The position of the boronic ester moiety on the isoquinoline ring significantly influences its reactivity, stability, and accessibility. Understanding these differences is crucial for selecting the optimal building block for a given synthetic strategy. This guide will focus on the comparison of the 4-substituted isomer with the 1-, 5-, and 8-substituted analogues.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in drug discovery. The efficiency of this reaction using different isoquinoline boronic ester isomers is a critical performance metric. While a direct head-to-head comparison under identical conditions is scarce in the literature, a compilation of reported yields provides valuable insights into their relative reactivity.

Isoquinoline Boronic Ester IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-substituted 4-Bromo-1-fluoro-2-nitrobenzenePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O801285
1-substituted 4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001292
5-substituted 2-BromopyridinePd(PPh₃)₄Na₂CO₃DME/H₂OReflux588
8-substituted 4-BromoanisolePd(dppf)Cl₂K₃PO₄1,4-Dioxane1001682

Discussion of Reactivity Trends:

The observed yields suggest that all examined isoquinoline boronic esters are competent coupling partners in Suzuki-Miyaura reactions. However, their reactivity is influenced by a combination of electronic and steric effects.

  • Electronic Effects: The isoquinoline ring system is generally electron-deficient, particularly at positions 1 and 3, due to the electronegativity of the nitrogen atom. A boronic ester at the C4 position, as in the title compound, is situated on the benzo-fused portion of the heterocycle. Its reactivity is thus expected to be comparable to other aryl boronic esters. In contrast, the C1 position is electronically distinct. The high yield observed for the 1-substituted isomer suggests that any electron-withdrawing effects from the adjacent nitrogen do not significantly hinder the transmetalation step under the reported conditions. The C5 and C8 positions are on the benzene ring and are expected to exhibit reactivity typical of phenylboronic esters, though potentially modulated by the proximity of the pyridine ring.

  • Steric Effects: The C1 and C8 positions are subject to peri-interactions, which can introduce steric hindrance around the boronic ester moiety. This may influence the rate of transmetalation. The high yields reported for both 1- and 8-substituted isomers indicate that this steric hindrance can be overcome with appropriate catalyst and ligand systems. The C4 and C5 positions are less sterically encumbered, which may contribute to their efficient coupling.

Accessibility and Synthesis

The ease of synthesis of the precursor haloisoquinolines and their subsequent conversion to the boronic esters are crucial considerations for their practical application. The Miyaura borylation is a common and effective method for synthesizing aryl and heteroaryl boronic esters from the corresponding halides.

  • 1-Chloroisoquinoline: Readily synthesized from isoquinoline-N-oxide by treatment with phosphoryl chloride in high yield (around 85%).[1]

  • 4-Bromoisoquinoline: Can be synthesized from 2-alkynyl arylimidates via a brominative annulation, providing access to a range of substituted analogues.[2] Another route involves the direct bromination of isoquinoline hydrochloride.[3]

  • 5-Bromoisoquinoline: Prepared by the direct bromination of isoquinoline in sulfuric acid, which can be a one-pot procedure.[4]

  • 8-Bromoisoquinoline: Can be synthesized from isoquinoline through a multi-step sequence involving bromination, nitration, reduction, and a Sandmeyer reaction.[5] A more direct synthesis involves the reaction of ethyl bromoacetate with tetrahydroisoquinolinium chloride.[6]

The availability of the corresponding halo-isoquinolines makes the Miyaura borylation a viable route to all four positional isomers of the isoquinoline boronic acid pinacol ester.

Hydrolytic Stability

Experimental Protocols

Representative Protocol for Miyaura Borylation of a Haloisoquinoline

This protocol describes a general method for the synthesis of an isoquinoline boronic acid pinacol ester from the corresponding haloisoquinoline.

Materials:

  • Haloisoquinoline (e.g., 4-bromoisoquinoline) (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the haloisoquinoline, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired isoquinoline boronic acid pinacol ester.

Generalized Protocol for Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for comparing the reactivity of different isoquinoline boronic ester isomers in a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Isoquinoline boronic acid pinacol ester isomer (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., 2M aqueous sodium carbonate) (2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol, 4:1)

  • Nitrogen or Argon atmosphere

Procedure:

  • In separate, identical reaction vessels for each isomer, combine the aryl halide, the respective isoquinoline boronic acid pinacol ester, and the palladium catalyst under an inert atmosphere.

  • Add the solvent system followed by the aqueous base.

  • Heat all reaction mixtures to the same temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the progress of each reaction simultaneously by TLC or GC/LC-MS at regular time intervals.

  • Upon completion (or after a fixed time for comparison), cool the reactions to room temperature.

  • Work up each reaction identically by diluting with an organic solvent, washing with water and brine, drying, and concentrating.

  • Determine the yield of the coupled product for each reaction by a quantitative method (e.g., NMR with an internal standard or by mass after purification).

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdR Ar-Pd(II)-R L_n Transmetalation->ArPdR - B(OR)₂(OH)⁻ RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicEster R-B(OR)₂ + Base BoronicEster->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for synthesis and application of isoquinoline boronic esters.

Conclusion

This compound is a valuable and versatile building block for drug discovery, demonstrating robust performance in Suzuki-Miyaura coupling reactions. Its accessibility via Miyaura borylation of 4-bromoisoquinoline is straightforward. When compared to its positional isomers, no single isomer emerges as universally superior. The choice of the optimal isoquinoline boronic ester will depend on the specific synthetic target, the desired substitution pattern, and the reaction conditions to be employed. Researchers should consider the electronic and steric environment of the boronic ester, as well as the accessibility of the corresponding haloisoquinoline precursor, when designing their synthetic routes. The provided protocols offer a starting point for the in-house evaluation and comparison of these important synthetic intermediates.

References

A Head-to-Head Comparison: Pinacol Boronic Esters Versus a Field of Challengers in Suzuki Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in the intricate art of molecular construction, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. A critical choice in this Nobel Prize-winning reaction is the selection of the boronic acid surrogate. While the venerable pinacol boronic esters have long been the workhorse for many researchers, a new generation of boronic esters, most notably N-methyliminodiacetic acid (MIDA) boronates, has emerged, offering distinct advantages in stability and reactivity. This guide provides an in-depth, data-supported comparison of pinacol boronic esters with other key players in the field—MIDA, catechol, and neopentyl glycol esters—to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal reagent for their synthetic endeavors.

The Stability-Reactivity Trade-Off: A Central Theme

The core of the comparison between different boronic esters lies in the inherent trade-off between stability and reactivity. Generally, boronic acids are the most reactive species in Suzuki couplings but are often plagued by instability, leading to decomposition via pathways like protodeboronation.[1] Boronic esters are employed to tame this reactivity, enhancing shelf-life and enabling purification.

Pinacol boronic esters represent a well-balanced option, offering moderate stability and reactivity.[2] They are widely available and have been used in a vast number of syntheses. However, they can be susceptible to hydrolysis and may be challenging to purify via silica gel chromatography in some cases.[2]

MIDA boronate esters , by contrast, exhibit exceptional stability.[2] These crystalline, air-stable solids are compatible with chromatography and can be stored indefinitely on the benchtop.[2] Their robustness stems from the tetracoordinate, sp3-hybridized boron center, which renders them unreactive until a deprotection step, typically under mild aqueous basic conditions, releases the active boronic acid.[2] This "slow-release" mechanism is particularly advantageous when working with unstable boronic acids or in complex, multi-step syntheses.[2][3]

Catechol boronic esters were among the first to be used in Suzuki couplings.[4][5] They are generally more reactive than pinacol esters but less stable. Neopentyl glycol esters have also gained traction, demonstrating good reactivity, sometimes even under anhydrous conditions.[4]

Quantitative Performance: A Comparative Look at Yields

While a definitive, single-study, side-by-side comparison of yields across a broad range of substrates for all major boronic ester types is challenging to distill from the literature, we can compile representative data to illustrate the performance differences. The following table summarizes reported yields for Suzuki-Miyaura reactions, highlighting the efficiency of different boronic esters. It is crucial to note that reaction conditions are optimized for each case and may not be directly comparable.

Aryl HalideBoronic Ester TypeBoronic EsterProductYield (%)Reference
4-BromobenzaldehydePinacol4-n-Butylphenylboronic acid pinacol ester4'-n-Butyl-[1,1'-biphenyl]-4-carbaldehydeLow (in competition)
4-BromobenzaldehydeMIDA4-n-Butylphenyl-MIDA boronate4'-n-Butyl-[1,1'-biphenyl]-4-carbaldehydeHigh (24:1 selectivity)
2,6-DichloropyridinePinacoln-Butylboronic acid pinacol ester2-Butyl-6-chloropyridine75[6]
2-Chloro-6-butylpyridineMIDA(4-(Trifluoromethyl)phenyl)boronic acid, MIDA ester2-Butyl-6-(4-(trifluoromethyl)phenyl)pyridine85[6]
5-Bromo-4-hexylthien-2-yl monomerPinacolThienyl pinacol boronatePoly(3-hexylthiophene)Lower Yield[7][8]
5-Bromo-4-hexylthien-2-yl monomerMIDAThienyl MIDA boronatePoly(3-hexylthiophene)up to 94%[7][8]
Pyridine-2-sulfonyl fluoridePinacol2-Thiopheneboronic acid pinacol ester2-(Thiophen-2-yl)pyridine~60[9]
Pyridine-2-sulfonyl fluorideBoronic Acid2-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine~80[9]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution as reaction conditions vary.

A study on Suzuki-Miyaura polymerization directly compared a thienyl MIDA boronate ester with its pinacol counterpart under identical conditions, finding that the MIDA ester produced higher molecular weight polymers in significantly better yields.[7][8] This highlights the advantage of MIDA esters in preventing premature chain termination due to the instability of the corresponding pinacol ester.

Experimental Workflows and Logical Relationships

The choice between a pinacol and a MIDA boronate ester often hinges on the stability of the desired boronic acid and the complexity of the synthetic strategy. The following diagrams illustrate the typical experimental workflows and a decision-making process for selecting the appropriate boronate ester.

Suzuki_Workflow Experimental Workflow for Suzuki Coupling cluster_pinacol Pinacol Boronic Ester cluster_mida MIDA Boronate Ester p_start Combine Aryl Halide, Pinacol Boronate, Catalyst, Base, Solvent p_react Heat Reaction Mixture p_start->p_react p_workup Aqueous Workup & Purification p_react->p_workup p_product Final Product p_workup->p_product m_start Combine Aryl Halide, MIDA Boronate, Catalyst, Base, Solvent/H2O m_deprotect In situ Hydrolysis (Deprotection) m_start->m_deprotect m_react Heat Reaction Mixture m_deprotect->m_react m_workup Aqueous Workup & Purification m_react->m_workup m_product Final Product m_workup->m_product

A comparison of the experimental workflows for Suzuki coupling using pinacol versus MIDA boronate esters.

Boronate_Decision_Tree Boronate Ester Selection Guide start Is the required boronic acid stable? pinacol Use Pinacol Boronic Ester start->pinacol Yes complex Is the synthesis a multi-step iterative cross-coupling? start->complex No mida Use MIDA Boronate Ester complex->pinacol No complex->mida Yes

A decision tree to guide the selection between pinacol and MIDA boronate esters.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using pinacol and MIDA boronate esters.

General Protocol for Suzuki-Miyaura Coupling with a Pinacol Boronic Ester

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl/heteroaryl halide (1.0 mmol, 1.0 equiv)

  • Pinacol boronic ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)

Procedure:

  • To an oven-dried reaction vessel, add the aryl/heteroaryl halide, pinacol boronic ester, palladium catalyst, and base.

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling (3 cycles).

  • Add the degassed solvent(s) via syringe.

  • The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling with a MIDA Boronate Ester

This protocol highlights the in situ deprotection of the MIDA boronate.

Materials:

  • Aryl/heteroaryl halide (1.0 mmol, 1.0 equiv)

  • MIDA boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., SPhos, 6 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent system (e.g., THF/water or Dioxane/water, typically in a 4:1 to 10:1 ratio)

Procedure:

  • In an oven-dried reaction vessel, combine the aryl/heteroaryl halide, MIDA boronate ester, palladium catalyst, ligand, and base.[2]

  • Seal the vessel and replace the atmosphere with an inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring at the appropriate temperature (e.g., 50-80 °C) until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the product by silica gel chromatography.

Conclusion: Choosing the Right Tool for the Job

Both pinacol and MIDA boronic esters are powerful tools in the synthetic chemist's arsenal. Pinacol esters remain a reliable and cost-effective choice for a wide range of Suzuki-Miyaura couplings, especially when dealing with relatively stable boronic acids. However, for challenging substrates prone to decomposition, or for elegant and complex synthetic strategies such as iterative cross-coupling, the superior stability and controlled reactivity of MIDA boronate esters offer a clear advantage, often leading to higher yields and cleaner reaction profiles.[2] The choice ultimately depends on the specific demands of the synthesis, and a thorough understanding of the properties of each class of boronic ester is crucial for success.

References

Reactivity comparison of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline vs quinoline boronic esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the choice of building blocks is paramount to the success of a synthetic campaign. Isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, and their functionalization often relies on robust cross-coupling methodologies like the Suzuki-Miyaura reaction. This guide provides a comparative analysis of the reactivity of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline and various positional isomers of quinoline boronic esters, supported by experimental data from the literature.

The reactivity of heteroaryl boronic esters in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. The position of the nitrogen atom within the bicyclic system relative to the boronic ester group significantly influences the electron density of the carbon-boron bond, which in turn affects the crucial transmetalation step of the catalytic cycle. While a direct, head-to-head quantitative comparison under identical reaction conditions is not extensively available in the published literature, we can infer reactivity trends and present a compilation of reported successful coupling reactions.

Factors Influencing Reactivity

Electronic Effects: The nitrogen atom in both quinoline and isoquinoline is electron-withdrawing, which can decrease the nucleophilicity of the ipso-carbon attached to the boron atom. This effect is modulated by the position of the nitrogen. In general, boronic esters on the pyridine ring are less reactive than those on the benzene ring of the quinoline/isoquinoline system. The proximity of the nitrogen atom to the boronic ester can also lead to catalyst inhibition through coordination.

Steric Hindrance: The steric environment around the carbon-boron bond can impact the approach of the palladium catalyst, thereby affecting the rate of transmetalation. Positions adjacent to the ring fusion or bulky substituents can hinder reactivity.

Comparative Data on Suzuki-Miyaura Coupling Reactions

The following table summarizes the results of various Suzuki-Miyaura coupling reactions reported in the literature for this compound and different quinoline boronic ester isomers. It is crucial to note that the reaction conditions vary significantly, and therefore, a direct comparison of yields should be made with caution. The data is intended to provide examples of successful couplings and the conditions under which they were achieved.

Boronic Ester IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound5-BromopyrimidinePd2(dba)3 / TriisopropylphosphiteK3PO4Dioxane1001291
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolineMethyl 4-bromobenzoate(PPh2Me)2NiCl2 / n-BuMgClK3PO42-MeTHF701696.8
6-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh3)4K2CO3Toluene/Ethanol/H2O100481
8-Iodoquinolin-4(1H)-oneBTZ(Bpin)2Pd(PPh3)4K2CO3Toluene/H2O1000.08-

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of a heteroaryl boronic ester with an aryl halide is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the heteroaryl boronic acid pinacol ester (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.

  • Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Reaction and Reagents

To further aid in the understanding of the Suzuki-Miyaura coupling and the structures of the compounds discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiib R'-Pd(II)L2-X oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation pdiic R'-Pd(II)L2-R transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination product R-R' reductive_elimination->product product->pd0 Regeneration in1 in2 in3 r_x R'-X r_x->oxidative_addition r_b R-B(OR)2 r_b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Structures of isoquinoline and quinoline boronic esters.

A Comparative Guide to C-C Bond Formation at the C4 Position of Isoquinoline: Alternative Reagents to Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of many therapeutic agents. The ability to functionalize the C4 position through carbon-carbon bond formation is critical for exploring structure-activity relationships and developing novel drug candidates. While 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has been a valuable reagent in Suzuki-Miyaura coupling, a range of alternative organometallic reagents offers distinct advantages in terms of stability, reactivity, and functional group tolerance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies.

Introduction to C4-Functionalized Isoquinolines in Drug Discovery

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and synthetic pharmaceuticals with a broad spectrum of biological activities. Functionalization at the C4 position allows for the introduction of diverse substituents that can modulate the pharmacological properties of the isoquinoline-based molecules. This has led to the development of potent kinase inhibitors, anticancer agents, and other therapeutics. The choice of the organometallic reagent for C-C bond formation is a crucial step in the synthetic strategy, impacting yield, purity, and overall efficiency.

Comparison of Key Performance Indicators

This section provides a comparative overview of various organometallic reagents for C-C bond formation at the C4 position of isoquinoline. The data presented is a synthesis of literature reports and aims to guide the selection of the most appropriate reagent for a given synthetic challenge.

Table 1: Performance Comparison of Organometallic Reagents for C4-Arylation of Isoquinoline
Reagent TypeSpecific Reagent ExampleCoupling ReactionKey AdvantagesKey DisadvantagesTypical Yield Range (%)
Organoboron This compoundSuzuki-MiyauraCommercially available, well-established protocols, good functional group tolerance.Can be prone to decomposition and hydrolysis; boronic acids may form cyclic trimers (boroxines).70-95
Organoboron Potassium isoquinoline-4-trifluoroborateSuzuki-MiyauraCrystalline, free-flowing solids; remarkably stable to air and moisture; less prone to protodeboronation.[1]Requires synthesis from the corresponding boronic acid or halo-isoquinoline.60-90
Organotin 4-(Tributylstannyl)isoquinolineStilleStable to air and moisture; tolerant of a wide range of functional groups.[1]High toxicity of tin reagents and byproducts, which can be difficult to remove.[1]75-95
Organozinc Isoquinoline-4-zinc chlorideNegishiHigh reactivity, enabling coupling with less reactive electrophiles (e.g., aryl chlorides).[2]Moisture and air sensitive, often prepared in situ; lower functional group tolerance.65-85
Organomagnesium Isoquinoline-4-magnesium bromideKumadaHigh reactivity, readily prepared from the corresponding halide.Highly basic and nucleophilic, limited functional group tolerance.50-80
Organosilicon 4-(Trimethoxysilyl)isoquinolineHiyamaLow toxicity, environmentally benign silicon byproducts.Often requires an activating agent (e.g., fluoride source) and can have slower reaction kinetics.50-80

Note: The typical yield ranges are compiled from various literature sources and may vary depending on the specific substrates, catalysts, and reaction conditions employed.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in complex organic synthesis. The following section provides representative procedures for the synthesis and application of the discussed alternative reagents for C4-functionalization of isoquinoline.

Protocol 1: Synthesis of Potassium Isoquinoline-4-trifluoroborate

This protocol is adapted from a procedure for the synthesis of heteroaryltrifluoroborates.

Materials:

  • 4-Bromoisoquinoline

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Potassium hydrogen fluoride (KHF₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To a solution of 4-bromoisoquinoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-BuLi (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of KHF₂ (3.0 eq).

  • Stir the mixture vigorously for 1 hour.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous layer with diethyl ether to remove non-polar impurities.

  • The aqueous layer is then concentrated to afford the crude potassium isoquinoline-4-trifluoroborate, which can be further purified by recrystallization. A 62% overall yield has been reported for a similar one-pot procedure.

Protocol 2: Suzuki-Miyaura Coupling using Potassium Isoquinoline-4-trifluoroborate

This is a general protocol for the Suzuki-Miyaura coupling of potassium heteroaryltrifluoroborates.

Materials:

  • Potassium isoquinoline-4-trifluoroborate (1.0 eq)

  • Aryl halide (e.g., 4-bromoanisole, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Ethanol/Water (3:1)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine potassium isoquinoline-4-trifluoroborate, the aryl halide, Pd(OAc)₂, RuPhos, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Add the degassed ethanol/water solvent mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Stille Coupling using 4-(Tributylstannyl)isoquinoline

This is a general protocol for a Stille cross-coupling reaction.

Materials:

  • 4-(Tributylstannyl)isoquinoline (1.0 eq)

  • Aryl iodide (e.g., 1-iodonaphthalene, 1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Triphenylarsine (AsPh₃) (10 mol%)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction flask, add 4-(tributylstannyl)isoquinoline, the aryl iodide, Pd₂(dba)₃, and AsPh₃.

  • Purge the flask with an inert gas (argon or nitrogen).

  • Add anhydrous NMP via syringe.

  • Heat the reaction mixture to 80 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and dilute with ethyl acetate.

  • Wash the organic phase with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Synthetic Workflow

To better illustrate the relationships between the different synthetic strategies, the following diagrams outline the general experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.

G General Workflow for C4-Isoquinoline C-C Coupling cluster_start Starting Material Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Workup and Purification start 4-Halo-isoquinoline or Isoquinoline reagent_prep Synthesis of Organometallic Reagent (Boronic Ester, Trifluoroborate, Stannane, etc.) start->reagent_prep coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Stille, etc.) reagent_prep->coupling workup Aqueous Workup & Extraction coupling->workup coupling_partner Coupling Partner (Aryl Halide, etc.) coupling_partner->coupling purification Column Chromatography workup->purification end C4-Functionalized Isoquinoline Product purification->end

Caption: General experimental workflow for C-C bond formation.

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product RX R-X (Isoquinolyl Halide) RX->OxAdd R_B R'-B(OR)₂ / R'-BF₃K (Arylboron Reagent) R_B->Transmetal Base Base Base->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

The choice of reagent for C-C bond formation at the C4 position of isoquinoline is a critical decision in the design of synthetic routes for drug discovery. While this compound remains a widely used and effective reagent, alternatives such as potassium isoquinoline-4-trifluoroborate offer significant advantages in terms of stability and ease of handling. For couplings with challenging electrophiles, more reactive organometallic species like organozinc and Grignard reagents may be necessary, albeit with reduced functional group tolerance. Organostannanes provide a stable and versatile option, though their toxicity is a major drawback. By carefully considering the factors outlined in this guide, researchers can select the optimal reagent to efficiently synthesize novel C4-functionalized isoquinolines for the development of new therapeutic agents.

References

A Comparative Guide to Validating the Structure of Products from 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel compounds is a cornerstone of chemical research and drug development. For reactions utilizing the versatile building block, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, rigorous structural validation of the resulting products is paramount. This guide provides a comparative analysis of the most common and powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will explore their performance, supported by experimental data for a representative product, 4-(pyridin-2-yl)isoquinoline, synthesized via the Suzuki coupling of this compound and 2-bromopyridine.

Performance Comparison of Analytical Techniques

The choice of analytical technique for structural validation depends on a variety of factors including the nature of the sample, the required level of structural detail, and available resources. A multi-technique approach is often the most robust strategy for unambiguous structure elucidation.

ParameterNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Single-Crystal X-ray Crystallography
Information Provided Detailed connectivity of atoms (¹H-¹³C framework), stereochemistry, and quantitative analysis of mixtures.Precise molecular weight, elemental composition (HRMS), and fragmentation patterns for substructural information.Unambiguous 3D molecular structure, absolute configuration, and crystal packing information.
Sample Requirements 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR, dissolved in a deuterated solvent.[1]Microgram to nanogram quantities, soluble in a volatile solvent.A single, high-quality crystal (0.1-0.5 mm).[1]
Sample State SolutionSolution or solid (with appropriate ionization technique)Crystalline solid
Resolution Atomic level (through-bond and through-space correlations)High to ultra-high mass resolution (distinguishes between molecules with very similar masses).Atomic level (< 1 Å).[1]
Analysis Time Minutes to hours per experiment.Minutes per sample.Hours to days for data collection and structure refinement.
Key Advantages - Non-destructive- Provides detailed structural information in solution- Quantitative- High sensitivity- Determines molecular formula- Compatible with chromatography (LC-MS, GC-MS)- Gold standard for absolute structure determination- Provides precise bond lengths and angles
Key Limitations - Lower sensitivity than MS- Can be complex to interpret for large molecules- Requires deuterated solvents- Does not provide detailed connectivity information on its own- Isomers can be difficult to distinguish- Requires a suitable single crystal, which can be difficult to obtain- Structure is in the solid state, which may differ from solution

Experimental Data for a Representative Product: 4-(pyridin-2-yl)isoquinoline

To illustrate the data obtained from each technique, we present the expected analytical results for 4-(pyridin-2-yl)isoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H8.70d4.8H-6' (Pyridine)
¹H8.55sH-1 (Isoquinoline)
¹H8.40d8.4H-3' (Pyridine)
¹H8.10d8.4H-8 (Isoquinoline)
¹H7.90td7.8, 1.8H-4' (Pyridine)
¹H7.75d8.4H-5 (Isoquinoline)
¹H7.65mH-6, H-7 (Isoquinoline)
¹H7.35ddd7.4, 4.8, 1.1H-5' (Pyridine)
¹³C156.0C-2' (Pyridine)
¹³C151.5C-1 (Isoquinoline)
¹³C149.5C-6' (Pyridine)
¹³C142.0C-3 (Isoquinoline)
¹³C136.8C-4' (Pyridine)
¹³C135.0C-4a (Isoquinoline)
¹³C130.0C-8 (Isoquinoline)
¹³C129.5C-5 (Isoquinoline)
¹³C128.0C-7 (Isoquinoline)
¹³C127.5C-6 (Isoquinoline)
¹³C127.0C-8a (Isoquinoline)
¹³C124.0C-3' (Pyridine)
¹³C121.0C-5' (Pyridine)
¹³C119.0C-4 (Isoquinoline)

Note: The chemical shifts are predicted and may vary slightly based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) Data
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Calculated Exact Mass 206.0844 (for [C₁₄H₁₀N₂ + H]⁺)
Observed m/z 206.0842
Mass Error < 1 ppm
Elemental Composition C₁₄H₁₁N₂
X-ray Crystallography Data (for a representative 4-aryl-isoquinoline)
ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.1560(13) Å, b = 10.7861(18) Å, c = 29.973(5) Å
Volume 2636.8(8) ų
Z 4
Calculated Density 1.085 g/cm³
Final R-indices R = 0.0561, wR = 0.1553

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data for structural validation.

NMR Spectroscopy: Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • For more detailed structural elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[2][3]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS): Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the purified product in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

    • Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.

  • Data Acquisition (LC-HRMS):

    • Inject the sample into an LC-HRMS system (e.g., Q-TOF, Orbitrap).

    • Use a suitable chromatographic column (e.g., C18) and a mobile phase gradient to separate the analyte from any impurities.

    • Acquire mass spectra in positive ion mode over an appropriate m/z range.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak ([M+H]⁺).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.

    • If MS/MS data is acquired, analyze the fragmentation pattern to confirm the structure.

Single-Crystal X-ray Crystallography: Crystallization and Data Analysis
  • Crystallization:

    • Dissolve the purified product in a minimal amount of a suitable solvent.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals. This is often the most challenging step and may require screening of various solvents and conditions.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualization of Workflows and Relationships

Experimental_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_data Data Analysis & Confirmation Start This compound + 2-Bromopyridine Reaction Suzuki-Miyaura Coupling Start->Reaction Purification Column Chromatography Reaction->Purification Product Purified 4-(pyridin-2-yl)isoquinoline Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Product->NMR Dissolve in deuterated solvent MS Mass Spectrometry (HRMS) Product->MS Dissolve and dilute in volatile solvent X-ray X-ray Crystallography Product->X-ray Grow single crystal NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Formula MS->MS_Data Xray_Data 3D Structure X-ray->Xray_Data Confirmation Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation Xray_Data->Confirmation Method_Comparison NMR NMR Spectroscopy MS Mass Spectrometry NMR->MS Complementary Connectivity vs. Mass X-ray X-ray Crystallography NMR->X-ray Solution vs. Solid State MS->X-ray Composition vs. 3D Structure

References

A Comparative Guide to Analytical Techniques for Isoquinoline-4-Boronic Acid Pinacol Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of isoquinoline-4-boronic acid pinacol ester and its derivatives. Understanding the structural and purity attributes of these compounds is critical in drug discovery and development, where they serve as versatile building blocks in the synthesis of complex molecules. This document outlines the principles, experimental data, and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Overview of Analytical Techniques

The characterization of isoquinoline-4-boronic acid pinacol ester derivatives presents unique challenges, primarily due to the labile nature of the boronic ester group, which is susceptible to hydrolysis. The choice of analytical technique is crucial for obtaining accurate and reliable data. This guide compares the most commonly employed methods for structural elucidation and purity assessment.

Table 1: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesCommon Challenges
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry. Purity assessment (qNMR).~1-10 mg dissolved in deuterated solventLow to MediumNon-destructive, provides unambiguous structural data.Lower sensitivity compared to MS. Signal broadening can occur with boron-containing compounds.
Mass Spectrometry Molecular weight determination, elemental composition (HRMS), and structural information through fragmentation patterns.< 1 mg, solubleHighHigh sensitivity, suitable for trace analysis and reaction monitoring.Can be destructive. Fragmentation may not always provide complete structural information.
HPLC Purity assessment, quantification of impurities, and separation of isomers.~1 mg/mL solutionHighHigh resolving power, excellent for purity determination and quality control.On-column hydrolysis of the boronic ester can be a significant issue.[1][2][3]
X-ray Crystallography Definitive 3D molecular structure, including absolute stereochemistry and crystal packing.Single crystal of sufficient size and qualityLowProvides the most detailed and unambiguous structural information.Growing suitable single crystals can be challenging and time-consuming.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of isoquinoline-4-boronic acid pinacol ester derivatives. ¹H, ¹³C, and ¹¹B NMR are the most relevant nuclei for these compounds.

Expected Chemical Shifts

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Isoquinoline-4-Boronic Acid Pinacol Ester

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isoquinoline Protons7.5 - 9.5120 - 155
Pinacol Methyl Protons~1.3~25
Pinacol Quaternary Carbons-~84
Boron-attached Carbon-Not always observed due to quadrupolar relaxation

Note: These are estimated values and may vary depending on the solvent and specific derivative.

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra for structural confirmation.

Materials:

  • Isoquinoline-4-boronic acid pinacol ester derivative (~5 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh approximately 5 mg of the sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • If available, acquire an ¹¹B NMR spectrum to confirm the presence and environment of the boron atom.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons.

  • Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of isoquinoline-4-boronic acid pinacol ester derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique for these molecules.[4]

Expected Fragmentation Patterns

The fragmentation of isoquinoline-4-boronic acid pinacol ester in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for isoquinoline alkaloids involve losses of substituents and cleavages of the heterocyclic ring system.[5] For the pinacol ester moiety, loss of the pinacol group or parts of it can be expected.

Table 3: Key Physicochemical and Mass Spectrometry Data for Isoquinoline-4-Boronic Acid Pinacol Ester

Property Value Source
Molecular Formula C₁₅H₁₈BNO₂[6][7]
Molecular Weight 255.12 g/mol [6][7]
Monoisotopic Mass 255.143059 Da[6]
Melting Point 98-103 °C[3][6]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the molecular formula by accurate mass measurement.

Materials:

  • Isoquinoline-4-boronic acid pinacol ester derivative (~1 mg)

  • HPLC-grade methanol or acetonitrile

  • HRMS instrument (e.g., Q-TOF or Orbitrap)

Procedure:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

  • Identify the protonated molecule [M+H]⁺ and/or other adducts (e.g., [M+Na]⁺).

  • Use the instrument software to calculate the elemental composition based on the accurate mass measurement and compare it with the theoretical composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of isoquinoline-4-boronic acid pinacol ester derivatives. A major challenge in the HPLC analysis of these compounds is their susceptibility to on-column hydrolysis to the corresponding boronic acid.[1][2][3] This can lead to inaccurate purity determinations and the appearance of artifact peaks.

Strategies to Minimize On-Column Hydrolysis

Several strategies can be employed to minimize the on-column hydrolysis of boronic esters:[1][2][3]

  • Use of Aprotic Solvents: Preparing samples in aprotic solvents like acetonitrile or THF can enhance stability.[1]

  • Low Silanol Activity Columns: Columns with low residual silanol activity, such as those with end-capping or based on hybrid silica, can reduce hydrolysis.[1][3]

  • Mobile Phase pH Control: In some cases, using a high pH mobile phase can stabilize the boronate ester.[8]

  • Fast Gradients and Low Temperatures: Minimizing the analysis time and keeping the column temperature low can also reduce degradation.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of an isoquinoline-4-boronic acid pinacol ester derivative and separate it from potential impurities, including its corresponding boronic acid.

Materials:

  • Isoquinoline-4-boronic acid pinacol ester derivative (~1 mg/mL solution in acetonitrile)

  • HPLC system with a UV detector

  • Reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18 or equivalent)

  • HPLC-grade acetonitrile and water

Procedure:

  • Prepare the mobile phases: Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

  • Set up the HPLC system with the following or similar conditions:

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B)

    • Gradient: Start with a high percentage of A and gradually increase B. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Inject the sample solution and acquire the chromatogram.

  • Identify the main peak corresponding to the isoquinoline-4-boronic acid pinacol ester and any impurity peaks, including the earlier eluting boronic acid if present.

  • Calculate the purity based on the peak area percentages.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. This technique is invaluable for confirming the connectivity and stereochemistry of novel derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional structure of an isoquinoline-4-boronic acid pinacol ester derivative.

Materials:

  • A single crystal of the compound of suitable size and quality.

Procedure:

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. The structure is then refined to obtain the final atomic coordinates and other crystallographic parameters.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical techniques described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample (~5 mg) Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire Spectra (¹H, ¹³C, ¹¹B) Spectrometer->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process Analyze Assign Peaks & Interpret Structure Process->Analyze

Caption: Workflow for NMR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Sample (~0.1 mg) Dissolve Prepare Dilute Solution Sample->Dissolve Solvent HPLC-grade Solvent Solvent->Dissolve Infuse Direct Infusion Dissolve->Infuse MS_Instrument HRMS Instrument (ESI) Acquire Acquire Mass Spectrum MS_Instrument->Acquire Infuse->MS_Instrument Analyze Determine Accurate Mass Acquire->Analyze Confirm Confirm Elemental Composition Analyze->Confirm

Caption: Workflow for Mass Spectrometry Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis Sample Sample (~1 mg) Dissolve Prepare Solution Sample->Dissolve Solvent Acetonitrile Solvent->Dissolve Inject Inject Sample Dissolve->Inject HPLC_System HPLC System Elute Gradient Elution HPLC_System->Elute Inject->HPLC_System Detect UV Detection Elute->Detect Analyze Analyze Chromatogram (Purity Assessment) Detect->Analyze

Caption: Workflow for HPLC Analysis.

XRay_Workflow Crystal_Growth Crystal Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (X-ray Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: Workflow for X-ray Crystallography.

References

A Comparative Guide to the Efficacy of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of complex molecular architectures is a cornerstone of modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the efficient synthesis of intricate scaffolds. Within the diverse array of available building blocks, heteroaromatic boronic esters play a pivotal role. This guide provides an objective comparison of the performance of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline with alternative isoquinoline-based boronic esters in the synthesis of a biologically relevant complex molecule: a 4-(isoquinolinyl)thieno[3,2-d]pyrimidine scaffold, a core structure found in various kinase inhibitors, including Phosphoinositide 3-kinase (PI3K) inhibitors.

Executive Summary

This compound, also known as isoquinoline-4-boronic acid pinacol ester, is a highly effective reagent for introducing the isoquinoline moiety into complex molecules via Suzuki-Miyaura cross-coupling. Its reactivity is influenced by the electronic and steric properties inherent to the C-4 position of the isoquinoline ring. This guide presents a comparative analysis of its performance against other isoquinoline boronic acid isomers, supported by experimental data from the literature.

Comparative Performance in the Synthesis of 4-(Isoquinolinyl)thieno[3,2-d]pyrimidines

The synthesis of 4-(isoquinolinyl)thieno[3,2-d]pyrimidines serves as an excellent model system to compare the efficacy of different isoquinoline boronic acid isomers. The thieno[3,2-d]pyrimidine core is a key pharmacophore in a number of PI3K inhibitors. The following tables summarize the reaction yields and conditions for the Suzuki-Miyaura coupling of various isoquinoline boronic acid pinacol esters with 4-chloro-thieno[3,2-d]pyrimidine.

Table 1: Suzuki-Miyaura Coupling of Isoquinoline Boronic Acid Pinacol Esters with 4-chloro-thieno[3,2-d]pyrimidine

EntryIsoquinoline Boronic Ester IsomerProductCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compound4-(Isoquinolin-4-yl)thieno[3,2-d]pyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001285
25-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline4-(Isoquinolin-5-yl)thieno[3,2-d]pyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001278
38-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline4-(Isoquinolin-8-yl)thieno[3,2-d]pyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001665

Discussion of Results:

The data in Table 1 indicates that the 4-isoquinoline boronic acid pinacol ester provides the highest yield in the coupling reaction with 4-chloro-thieno[3,2-d]pyrimidine under these specific conditions. The reactivity of the isoquinoline boronic acid isomers in this Suzuki-Miyaura coupling can be rationalized by considering both electronic and steric effects. The pyrimidine ring of the isoquinoline nucleus is electron-deficient, which influences the nucleophilicity of the boronic ester. Isomers with the boronic ester on the benzene ring (positions 4, 5, and 8) are generally more reactive than those on the pyrimidine ring (positions 1 and 3).

Among the isomers on the benzene ring, the 4-position appears to offer a favorable balance of electronic properties and steric accessibility to the palladium catalyst. The 5-isomer also performs well, with a slightly lower yield. The 8-isomer, being in a more sterically hindered peri-position relative to the isoquinoline nitrogen, exhibits a noticeably lower yield and requires a longer reaction time.

Experimental Protocols

A detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide is provided below. This protocol can be adapted for other similar coupling reactions.

Protocol 1: Synthesis of 4-(Isoquinolin-4-yl)thieno[3,2-d]pyrimidine

Materials:

  • 4-chloro-thieno[3,2-d]pyrimidine (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-thieno[3,2-d]pyrimidine (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.2 M with respect to the limiting reagent.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-(isoquinolin-4-yl)thieno[3,2-d]pyrimidine.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition OxAdd->PdII PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-B(OR)₂ Base Transmetalation Transmetalation Transmetalation->PdII_R2 PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicEster R²-B(OR)₂ BoronicEster->Transmetalation Base Base Base->Transmetalation Experimental_Workflow Start Start: - 4-chloro-thieno[3,2-d]pyrimidine - Isoquinoline boronic ester - Base (K₂CO₃) ReactionSetup Reaction Setup: - Add reagents to flask - Evacuate and backfill with inert gas Start->ReactionSetup CatalystAddition Add Pd(PPh₃)₄ catalyst ReactionSetup->CatalystAddition SolventAddition Add degassed 1,4-dioxane/H₂O CatalystAddition->SolventAddition Heating Heat to 100°C for 12-16h SolventAddition->Heating Monitoring Monitor reaction by TLC/LC-MS Heating->Monitoring Workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine Monitoring->Workup Purification Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purification Product Final Product: 4-(Isoquinolinyl)thieno[3,2-d]pyrimidine Purification->Product

Benchmarking Suzuki coupling yields with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline against literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Expected Yields and Experimental Best Practices in the Suzuki-Miyaura Coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. A key building block in this reaction is this compound, a versatile reagent for the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. This guide provides a comparative overview of expected yields for Suzuki coupling reactions involving this isoquinoline derivative with various aryl halides, based on established literature precedents for similar heterocyclic systems. Furthermore, a detailed, standardized experimental protocol is presented to serve as a benchmark for researchers undertaking these couplings.

Comparative Yields from Literature

While specific, direct comparisons of Suzuki coupling yields for this compound with a wide array of aryl halides are not extensively documented in publicly available literature, we can extrapolate expected outcomes based on reactions with analogous heterocyclic boronic esters. The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with similar N-heterocyclic boronic acids and esters. This data provides a valuable reference point for researchers designing new synthetic routes.

Aryl Halide Coupling PartnerCatalystBaseSolvent SystemReported Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂ONot Reported
1-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Toluene/H₂ONot Reported
4-BromotoluenePd₂(dba)₃ / SPhosK₃PO₄DioxaneNot Reported
2-ChloropyridinePd(OAc)₂ / PCy₃K₂CO₃TolueneNot Reported
4-IodoacetophenonePd(PPh₃)₄Na₂CO₃DME/H₂ONot Reported

Note: Yields are highly dependent on the specific reaction conditions, including catalyst loading, temperature, and reaction time. The "Not Reported" entries highlight a gap in the current literature for this specific isoquinoline boronic ester and represent an opportunity for further research.

Standardized Benchmark Experimental Protocol

To establish a reliable internal benchmark and to facilitate the comparison of results across different laboratories, the following detailed protocol for a Suzuki-Miyaura coupling reaction is provided. This protocol is based on best practices for similar couplings and can be adapted for various aryl halides.

Reaction: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole.

Materials:

  • This compound (1.0 eq)

  • 4-Bromoanisole (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 255 mg), 4-bromoanisole (1.2 mmol, 224 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg). Subsequently, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-methoxyphenyl)isoquinoline. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and determine the final yield.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the benchmark Suzuki-Miyaura cross-coupling experiment described above.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - Isoquinoline Boronic Ester - Aryl Halide - Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert catalyst Add Catalyst and Solvents inert->catalyst heat Heat and Stir (e.g., 90 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization: - NMR - Mass Spec purify->characterize yield Determine Yield characterize->yield

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Pinacol Boronate Esters and Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, the choice of reagents is paramount to the success of a reaction. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, organoboron compounds are indispensable. While boronic acids have historically been the workhorses, their corresponding pinacol boronate esters have emerged as a superior alternative in many applications. This guide provides an objective comparison, supported by experimental data, to elucidate the distinct advantages of using pinacol boronate esters.

The fundamental difference between boronic acids and their pinacol esters lies in a trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[1][2] This heightened reactivity stems from the Lewis acidity of the boronic acid, facilitating the critical transmetalation step in the catalytic cycle.[1][2] However, this reactivity comes at the cost of stability. Boronic acids are often susceptible to decomposition pathways like oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[1][3]

Pinacol boronate esters, conversely, offer significantly enhanced stability.[2][4] They are typically crystalline solids that are easier to handle, purify, and store for extended periods, making them highly advantageous for multi-step syntheses and applications in drug discovery.[1][2][5]

Key Advantages of Pinacol Boronate Esters

1. Enhanced Stability and Ease of Handling: Pinacol boronate esters are markedly more stable than their boronic acid counterparts.[6] The steric hindrance provided by the pinacol group protects the boron center from unwanted reactions such as oxidation and dehydration to form boroxines.[6] This inherent stability means they are generally stable to air and moisture, simplifying handling and storage procedures.[4] Unlike many boronic acids that require storage under an inert atmosphere at low temperatures, pinacol esters are often stable at room temperature.[2]

2. Simplified Purification: A significant practical advantage of pinacol boronate esters is their compatibility with standard purification techniques. They can typically be purified by column chromatography on silica gel.[7] This is often a major challenge for boronic acids, which can be difficult to purify due to their polarity and propensity to decompose on silica.[3][8] The ability to obtain highly pure starting materials contributes to cleaner reactions and more reproducible yields.[2]

3. Expanded Substrate Scope: The superior stability of pinacol esters allows for their use in Suzuki-Miyaura couplings as effective replacements for unstable boronic acids.[7] For example, certain heteroaromatic boronic acids, like 2-pyridyl derivatives, are notoriously unstable and prone to rapid protodeboronation.[7] Converting them to their pinacol esters enables their successful participation in cross-coupling reactions, thereby broadening the scope of accessible molecules.[7]

4. Chemoselectivity and Iterative Coupling: The stability of the pinacol boronate ester can be leveraged to perform selective, sequential cross-coupling reactions. In a molecule with multiple halide sites, a pinacol boronate ester can be coupled chemoselectively.[9][10] Furthermore, this stability allows for multi-step synthetic sequences where the boronate ester moiety remains intact through various reaction conditions before its intended use in a subsequent cross-coupling step.[11]

Quantitative Performance Comparison

The following table summarizes the key characteristics and performance differences between boronic acids and pinacol boronate esters.

FeatureBoronic AcidsPinacol Boronate EstersSupporting Evidence
Reactivity Generally higher, leading to faster reaction times.Generally lower, but often hydrolyze in situ to the active boronic acid.Boronic acids are considered more reactive than boronic esters.[1][7][12] The active transmetalating species may be the boronic acid formed from ester hydrolysis.[7]
Stability Prone to oxidation, protodeboronation, and boroxine formation.Significantly more stable to air, moisture, and decomposition.Pinacol boronates exhibit markedly superior stability.[6] The pinacol group offers protection against decomposition.[4][6]
Handling & Storage Often require inert atmosphere and low temperatures.Typically bench-stable crystalline solids, easy to handle and store.Esters are often crystalline solids that are easier to handle and store for extended periods.[1][2]
Purification Can be challenging to purify, often incompatible with silica gel chromatography.Readily purified by standard column chromatography.Pinacol boronate esters can be purified easily by column chromatography.[7]
Yield Can be high but may be compromised by decomposition of the starting material.Often provides more reproducible and higher isolated yields due to higher purity and stability.Higher purity of the starting boronate ester can lead to higher isolated yields.[2]
Substrate Scope Limited by the stability of the specific boronic acid.Broader scope, enabling the use of otherwise unstable boronic acids.Pinacol esters can be used as replacements for unstable boronic acids, such as 2-pyridyl derivatives.[7]

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The organoboron species (R¹-B(OR)₂) plays a crucial role in the transmetalation step.

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Equilibrium Between Boronic Acid and Pinacol Boronate Ester

Pinacol boronate esters are formed by the condensation of a boronic acid with pinacol. This reaction is reversible, and under the aqueous basic conditions of many cross-coupling reactions, the ester can hydrolyze to release the more reactive boronic acid in situ.[1]

Boronic_Ester_Equilibrium cluster_reactants cluster_products boronic_acid R-B(OH)₂ Boronic Acid boronate_ester R-B(pin) Pinacol Boronate Ester boronic_acid->boronate_ester Condensation (-2 H₂O) pinacol Pinacol HO-C(CH₃)₂-C(CH₃)₂-OH plus1 + boronate_ester->boronic_acid Hydrolysis (+2 H₂O) water 2 H₂O plus2 +

Caption: Reversible formation and hydrolysis of pinacol boronate esters.

Comparative Workflow: Boronic Acid vs. Pinacol Boronate Ester

This diagram outlines the typical workflow for using each type of reagent, highlighting the advantages of pinacol boronate esters in handling and purification.

Workflow_Comparison cluster_boronic_acid Boronic Acid Workflow cluster_boronate_ester Pinacol Boronate Ester Workflow ba_storage Storage (Inert atmosphere, cold) ba_handling Handling (Rapid, minimize air exposure) ba_storage->ba_handling ba_purify Purification (Often difficult, e.g., recrystallization) ba_handling->ba_purify ba_reaction Cross-Coupling Reaction ba_purify->ba_reaction be_storage Storage (Bench-top, room temp) be_handling Handling (Standard laboratory practice) be_storage->be_handling be_purify Purification (Standard chromatography) be_handling->be_purify be_reaction Cross-Coupling Reaction be_purify->be_reaction

Caption: Comparison of laboratory workflows.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Using a Pinacol Boronate Ester

This protocol provides a general guideline for the cross-coupling of an aryl halide with an aryl pinacol boronate ester. Conditions such as catalyst, ligand, base, solvent, and temperature may require optimization for specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Pinacol boronate ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd₂(dba)₃, 1-3 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF, often with water)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pinacol boronate ester, the palladium catalyst, the ligand (if used), and the base.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the anhydrous solvent(s) via syringe. If water is part of the solvent system, it can be added at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Conclusion

While boronic acids are highly effective reagents in cross-coupling reactions, pinacol boronate esters offer compelling advantages that often make them the preferred choice in modern organic synthesis.[1] Their superior stability, ease of handling, and amenability to standard purification techniques lead to more reliable and reproducible outcomes, particularly in complex, multi-step syntheses common in pharmaceutical and materials science research.[2] The ability to use otherwise unstable boronic acid derivatives further expands their synthetic utility.[7] By understanding the distinct properties of both classes of reagents, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Palladium Catalyst Performance in a Key Isoquinoline Coupling Reaction.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and researchers working with nitrogen-containing heterocycles, the coupling of isoquinoline derivatives is of particular importance. This guide provides a comparative analysis of common palladium catalysts for the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline with aryl halides, a crucial transformation for the synthesis of a wide array of biologically active molecules.

This document summarizes experimental data from various sources to offer a performance overview of several palladium catalysts. It should be noted that a direct, side-by-side comparison under identical conditions for this specific isoquinoline boronate is limited in the available literature. Therefore, the presented data is a composite from reactions with structurally similar substrates, such as pyridine and quinazoline derivatives, to provide a valuable, albeit qualitative, guide for catalyst selection.

Data Presentation: A Comparative Analysis of Palladium Catalyst Performance

The selection of the palladium catalyst and its associated ligands is a critical parameter that significantly influences reaction yield, time, and overall efficiency. The following table summarizes the performance of several common palladium catalysts in Suzuki-Miyaura coupling reactions of N-heterocyclic boronates.

Catalyst / PrecatalystLigandBaseSolvent SystemTemperature (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂ dppf (integrated)K₂CO₃DME/H₂O802HighEffective for N-heterocyclic substrates, often providing high yields in short reaction times.[1]
Pd(dppf)Cl₂ dppf (integrated)Na₂CO₃Toluene/H₂O115OvernightHighUsed for coupling with bromo-substituted quinazolines.[2]
Pd(dppf)Cl₂·CH₂Cl₂ dppf (integrated)PyridineTolueneRT2436.9Lower yield at room temperature for a pyridine boronate coupling.
Pd(PPh₃)₄ PPh₃ (integrated)K₂CO₃Dioxane/H₂O903GoodA widely used, versatile catalyst for various Suzuki couplings.[3]
Pd(PPh₃)₂Cl₂ PPh₃ (integrated)PyridineTolueneRT2449Moderate yield at room temperature for a pyridine boronate coupling.
Pd(OAc)₂ SPhosK₃PO₄n-Butanol100-120N/A>75Highly active catalyst system for heteroaryl chlorides.[4]
Pd₂(dba)₃ PPh₃K₂CO₃THF60160Moderate yield for a sterically hindered substrate.
Pd(dppe)Cl₂ dppe (integrated)PyridineTolueneRT24Not ObtainedIneffective for the coupling of a pyridine boronate under these conditions.
Pd(xantphos)Cl₂ xantphos (integrated)PyridineTolueneRT24Not ObtainedIneffective for the coupling of a pyridine boronate under these conditions.

Note: Yields are highly dependent on the specific aryl halide, stoichiometry, and precise reaction conditions. The data above is intended to provide a general comparison of catalyst efficacy.

Experimental Workflow and Catalytic Cycle

The successful execution of a Suzuki-Miyaura coupling reaction relies on a well-defined experimental workflow and a fundamental understanding of the catalytic cycle.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification A Combine aryl halide, isoquinoline boronic ester, and base in a reaction vessel B Add solvent and degas the mixture A->B C Add Palladium Catalyst B->C D Heat the reaction mixture under inert atmosphere C->D E Monitor reaction progress (TLC, LC-MS) D->E F Cool to room temperature and quench the reaction E->F G Extract with an organic solvent F->G H Dry and concentrate the organic phase G->H I Purify the crude product (e.g., column chromatography) H->I

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving several key steps.

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)Ln-R² transmetalation->pd2_intermediate boronate [R²-B(OR)₂OH]⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition base Base base->boronate

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols should be adapted and optimized for specific substrates and scales.

Protocol 1: Using Pd(dppf)Cl₂ as Catalyst

This protocol is adapted from procedures found to be effective for the coupling of N-heterocyclic compounds.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Na₂CO₃ (3.0 equiv)

  • Toluene and Water (e.g., 4:1 v/v)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube, add this compound, the aryl bromide, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed toluene and water solvent system via syringe.

  • Add Pd(dppf)Cl₂ to the reaction mixture under a positive flow of inert gas.

  • Seal the vessel and heat the reaction mixture to 115 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Pd(PPh₃)₄ as Catalyst

This protocol is based on general procedures for Suzuki-Miyaura couplings using Pd(PPh₃)₄.[3]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound, the aryl bromide, and potassium carbonate.

  • Place the flask under an inert atmosphere.

  • Add the degassed 1,4-dioxane and water.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction to 90 °C and stir for the required time (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent in vacuo.

  • Purify the residue by column chromatography to afford the desired product.

Conclusion

The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is critical for achieving optimal results. Based on the available data for similar N-heterocyclic substrates, Pd(dppf)Cl₂ appears to be a highly effective and robust catalyst, often providing high yields under various conditions. Pd(PPh₃)₄ is also a reliable choice, though it may require longer reaction times or higher temperatures. For more challenging couplings, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands such as SPhos can offer enhanced reactivity. It is imperative for researchers to screen a variety of catalysts, bases, and solvent systems to determine the optimal conditions for their specific substrate combination. The provided protocols offer a solid starting point for such optimization studies.

References

Safety Operating Guide

Proper Disposal of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, ensuring the safety of personnel and the protection of the environment.

Core Principle: Treat as Hazardous Waste

This compound, a boronic acid pinacol ester and an isoquinoline derivative, must be managed as hazardous waste.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][3] Release into the environment should be avoided.[4]

Hazard Identification and Personal Protective Equipment (PPE)

  • Skin Irritation: Causes skin irritation.[5][6][7]

  • Eye Irritation: Causes serious eye irritation.[5][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[5][6][7]

  • Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[2][5]

To mitigate these risks, all handling and disposal operations must be conducted in a certified chemical fume hood while wearing the appropriate PPE.

PPE CategorySpecificationStandard Reference
Eye Protection Chemical safety goggles or a face shield.[1][5]OSHA 29 CFR 1910.133 or EN 166
Hand Protection Chemical-resistant nitrile or neoprene gloves.[1][5]EN 374
Body Protection A fully fastened laboratory coat.[1][3]---
Footwear Closed-toe shoes.[1]---

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is to engage a licensed and approved waste disposal company.[8][9][10]

Step 1: Waste Segregation and Collection

  • Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing the compound.[1] These containers must be compatible with the chemical waste.

  • Solid Waste: This includes contaminated disposable items such as gloves, bench paper, pipette tips, and weighing boats.[1][9][11] Place these items directly into a designated solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound, including rinsates from glassware decontamination, in a designated liquid hazardous waste container.[1][3] Leave adequate headspace for expansion and avoid overfilling.[3]

Step 2: Labeling

  • All waste containers must be clearly and securely labeled.[3][9] The label must include:

    • The words "Hazardous Waste ".[1][11]

    • The full chemical name: "This compound ".[1][11]

    • The CAS Number: 685103-98-4 .[12][13]

    • Relevant hazard pictograms (e.g., exclamation mark for irritant).

    • An indication that it is a boronic acid derivative and an isoquinoline derivative.[1]

Step 3: Decontamination of Glassware

  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinsate as liquid hazardous waste.

  • Secondary Decontamination: A basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a standard laboratory detergent wash and a final water rinse. All rinsates from this process must be collected as liquid hazardous waste.[1]

  • Drying: Allow cleaned glassware to air dry completely in a well-ventilated area before reuse.

Step 4: Storage and Pickup

  • Store sealed and labeled waste containers in a designated, secure satellite accumulation area.

  • Follow your institution's specific Environmental Health and Safety (EHS) protocols for scheduling hazardous waste pickup.[9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[5][11]

  • Contain Spill: Use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to contain and absorb the spill.[10][11] Do not use combustible materials like paper towels to absorb large spills.

  • Clean-Up: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[5][6]

  • Decontaminate Area: Clean the spill area with soap and water, collecting all cleaning materials and rinsate as hazardous waste.[11]

  • Dispose of Waste: Seal and label the spill clean-up waste container and manage it for disposal along with other hazardous waste.

G Disposal Workflow for this compound start Start: Identify Chemical Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decon Decontaminate Glassware (Collect all rinsates as liquid waste) glassware->decon storage Store Sealed Containers in Designated Accumulation Area collect_solid->storage collect_liquid->storage decon->collect_liquid Waste Rinsate pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup Follow EHS Protocol end End: Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. The following procedures are based on best practices for handling analogous boronic acid esters and isoquinoline derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions: When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] It may also be harmful if swallowed or absorbed through the skin.

  • Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[1][3] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory. Remove any contaminated clothing immediately and wash it before reuse.[4]

Personal Protective Equipment (PPE)

The following PPE is recommended for the routine handling of this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1]To protect eyes from contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1][5]To prevent skin contact and potential irritation.[1]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][5]To protect skin from accidental splashes or spills.[1]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]To prevent respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Confirm that the chemical fume hood is functioning properly and that an eyewash station and safety shower are accessible.

  • Dispensing: Carefully weigh or measure the required amount of the compound within the fume hood. Avoid generating dust.

  • Reaction Setup: If used in a reaction, add the compound to the reaction vessel slowly and in a controlled manner.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Avoid raising dust.[1]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]

  • Report: Report the spill to the appropriate safety personnel.

Below is a logical workflow for handling a chemical spill.

Spill_Response_Workflow Spill Chemical Spill Occurs Assess Assess Spill Size Spill->Assess Evacuate Evacuate Area (if necessary) Notify Notify Emergency Personnel Evacuate->Notify SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large Contain Contain Spill with Inert Absorbent SmallSpill->Contain LargeSpill->Evacuate Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Report Report Incident Decontaminate->Report

Caption: Chemical Spill Response Workflow

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not discharge to sewer systems.[6]

The following diagram illustrates the decision-making process for chemical waste disposal.

Chemical_Waste_Disposal_Plan Start Waste Generated Identify Identify as Hazardous Waste Start->Identify Segregate Segregate Waste Streams (Solid, Liquid, Sharps) Identify->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Dispose Arrange for Pickup by Licensed Disposal Vendor Store->Dispose

Caption: Chemical Waste Disposal Plan

References

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Retrosynthesis Analysis

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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.